MK-4541
Description
Properties
CAS No. |
796885-38-6 |
|---|---|
Molecular Formula |
C22H31F3N2O3 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl N-[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinolin-1-yl]carbamate |
InChI |
InChI=1S/C22H31F3N2O3/c1-20-10-8-15-13(4-7-17-21(15,2)11-9-18(28)27(17)3)14(20)5-6-16(20)26-19(29)30-12-22(23,24)25/h9,11,13-17H,4-8,10,12H2,1-3H3,(H,26,29)/t13-,14-,15-,16-,17+,20-,21+/m0/s1 |
InChI Key |
OGBFNZPDLOPGEO-OCWMMRLVSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2NC(=O)OCC(F)(F)F)CC[C@@H]4[C@@]3(C=CC(=O)N4C)C |
Canonical SMILES |
CC12CCC3C(C1CCC2NC(=O)OCC(F)(F)F)CCC4C3(C=CC(=O)N4C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK-4541; MK4541; MK 4541 |
Origin of Product |
United States |
Foundational & Exploratory
MK-4541: A Deep Dive into its Anti-Cancer Mechanism in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK-4541, a novel steroidal selective androgen receptor modulator (SARM) and 5α-reductase inhibitor, has demonstrated significant potential in preclinical models of prostate cancer. This technical guide synthesizes the available data on its mechanism of action, focusing on its effects on prostate cancer cells. This compound exhibits a dual action, functioning as an androgen receptor (AR) antagonist in prostatic tissue while displaying anabolic properties in muscle and bone. This tissue-selective activity positions it as a promising therapeutic candidate, potentially offering the anti-tumor efficacy of androgen deprivation therapy (ADT) while mitigating some of its debilitating side effects. In androgen-dependent prostate cancer models, this compound effectively inhibits tumor growth, reduces plasma testosterone (B1683101) levels, suppresses cell proliferation, and induces apoptosis.
Core Mechanism of Action
This compound's primary mechanism of action in prostate cancer cells revolves around its potent antagonism of the androgen receptor. Unlike traditional androgens, which activate the AR to promote gene expression that drives cell growth and survival, this compound binds to the AR and prevents its activation. This inhibitory action disrupts the downstream signaling cascade that is crucial for the proliferation of androgen-dependent prostate cancer cells.
Furthermore, this compound's activity as a 5α-reductase inhibitor contributes to its anti-cancer effects. By inhibiting the conversion of testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT), this compound further reduces the androgenic signaling that fuels prostate tumor growth.
The culmination of these actions is a significant reduction in the expression of proliferation markers, such as Ki67, and the induction of programmed cell death (apoptosis), mediated by the activation of key executioner enzymes like caspase-3.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in prostate cancer models.
Table 1: In Vivo Efficacy of this compound in Dunning R3327-G Prostate Carcinoma Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition | Change in Plasma Testosterone | Ki67 Expression |
| Vehicle Control | - | - | Baseline | High |
| This compound | 100 mg/kg/day | Significant Inhibition | Reduced | Inhibited |
| This compound | 200 mg/kg/day | Significant Inhibition | Reduced | Inhibited |
| Castration | - | Significant Inhibition | Markedly Reduced | Inhibited |
Data synthesized from descriptive reports in preclinical studies. Specific percentages of inhibition and reduction are not publicly available.[1][2]
Table 2: In Vitro Effects of this compound on Prostate Cancer Cells
| Cell Line | Treatment | Effect on Proliferation | Apoptosis Induction | Key Molecular Changes |
| Androgen-Dependent Prostate Cancer Cells | This compound | Inhibition | Induction | Activation of Caspase-3 |
Qualitative summary based on available literature. Dose-dependent quantitative data on proliferation inhibition and apoptosis induction are not detailed in the reviewed sources.[1][3]
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway Inhibition by this compound
The following diagram illustrates the canonical androgen receptor signaling pathway and the points of intervention by this compound.
Induction of Apoptosis by this compound
This diagram outlines the logical flow of how this compound's antagonism of the androgen receptor leads to apoptosis in prostate cancer cells.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not extensively published. However, based on standard methodologies and descriptions from available literature, the following outlines the likely protocols used.
Dunning R3327-G Prostate Carcinoma Xenograft Model
-
Animal Model: Male Copenhagen rats are utilized for this androgen-dependent prostate cancer model.[2]
-
Tumor Implantation: Fragments of the Dunning R3327-G tumor are subcutaneously implanted into the flanks of the rats.
-
Treatment Groups: Animals are randomized into several groups: vehicle control, this compound (e.g., 100 and 200 mg/kg/day administered orally), and a positive control group (e.g., castration).
-
Drug Administration: this compound is typically formulated in a suitable vehicle and administered daily via oral gavage.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised and weighed. Blood samples are collected for plasma testosterone analysis. Tumors are fixed for immunohistochemical analysis of biomarkers like Ki67.
In Vitro Cell Proliferation Assay
-
Cell Lines: Androgen-sensitive human prostate cancer cell lines (e.g., LNCaP) are commonly used.
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density.
-
Treatment: Cells are treated with varying concentrations of this compound or vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability and proliferation are assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.
Caspase-3 Activity Assay
-
Cell Culture and Treatment: Prostate cancer cells are cultured and treated with this compound or a vehicle control for a defined period to induce apoptosis.
-
Cell Lysis: Cells are harvested and lysed to release intracellular contents.
-
Assay Principle: A colorimetric or fluorometric substrate for caspase-3 (e.g., DEVD-pNA or DEVD-AFC) is added to the cell lysates.
-
Measurement: The activity of caspase-3 is determined by measuring the cleavage of the substrate, which results in a color change or fluorescence that can be quantified using a microplate reader. The fold-increase in caspase-3 activity in treated cells is calculated relative to untreated controls.[4][5][6]
Conclusion
This compound represents a promising, targeted approach for the treatment of androgen-dependent prostate cancer. Its dual mechanism of AR antagonism and 5α-reductase inhibition, combined with its tissue-selective anabolic effects, offers a compelling profile. The preclinical data strongly support its anti-tumor activity, characterized by the inhibition of cell proliferation and the induction of apoptosis. Further clinical investigation is warranted to fully elucidate its therapeutic potential in prostate cancer patients. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by the available scientific evidence.
References
- 1. A novel selective androgen receptor modulator (SARM) this compound exerts anti-androgenic activity in the prostate cancer xenograft R-3327G and anabolic activity on skeletal muscle mass & function in castrated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ergo-log.com [ergo-log.com]
- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. mpbio.com [mpbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
MK-4541: A Dual-Action Androgen Receptor Modulator and 5α-Reductase Inhibitor for Prostate Cancer Therapy
An In-depth Technical Guide
Abstract
MK-4541 is a novel, orally active, steroidal selective androgen receptor modulator (SARM) and 5α-reductase inhibitor. Its unique dual mechanism of action presents a promising therapeutic strategy for prostate cancer by antagonizing androgen receptor (AR) activity in prostatic tissue while simultaneously exerting anabolic effects on muscle and bone. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data of this compound, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound, a 4-azasteroid derivative, possesses a complex steroidal backbone. Its systematic IUPAC name is 2,2,2-trifluoroethyl N-[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinolin-1-yl]carbamate.[1][2][3]
| Property | Value |
| Chemical Formula | C22H31F3N2O3[1][2][3][4][5] |
| Molar Mass | 428.496 g·mol−1[1] |
| SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CC[C@@H]4[C@@]3(C=CC(=O)N4C)C[1] |
| InChI Key | OGBFNZPDLOPGEO-OCWMMRLVSA-N[1][2] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Mechanism of Action: A Dual Approach
This compound exhibits a unique, dual mechanism of action that targets the androgen receptor signaling pathway at two distinct points, making it a promising candidate for the treatment of prostate cancer.[1][5]
Selective Androgen Receptor Modulation (SARM)
As a SARM, this compound acts as a modulator of the androgen receptor. In the prostate, it functions as an antagonist, blocking the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR. This antagonism prevents the nuclear translocation of the AR and subsequent transcription of androgen-dependent genes that promote prostate cancer cell proliferation and survival.[3][6] Conversely, in tissues like muscle and bone, this compound exhibits agonist activity, promoting anabolic effects and potentially mitigating the muscle wasting and bone loss often associated with androgen deprivation therapy (ADT).[3][6]
5α-Reductase Inhibition
In addition to its SARM activity, this compound is an inhibitor of 5α-reductase, the enzyme responsible for converting testosterone into the more potent androgen, DHT.[1][5] By inhibiting this conversion, this compound further reduces the levels of the primary ligand that drives prostate cancer growth.
The following diagram illustrates the dual mechanism of action of this compound within the androgen receptor signaling pathway.
Caption: Dual mechanism of this compound in the androgen receptor signaling pathway.
Preclinical Efficacy
Preclinical studies in animal models have demonstrated the potent anti-tumor and anabolic effects of this compound.
Anti-Androgenic Effects in the Prostate
In a xenograft model using the androgen-dependent Dunning R3327-G prostate carcinoma, oral administration of this compound resulted in significant inhibition of tumor growth.[3][6][7] Furthermore, treatment with this compound led to a marked reduction in the weight of seminal vesicles, an androgen-dependent tissue, and a decrease in plasma testosterone concentrations in intact male rodents.[3][6][7]
Table 1: Anti-Androgenic Effects of this compound in Preclinical Models
| Parameter | Model | Treatment | Result | Reference |
| Tumor Growth | Dunning R3327-G Xenograft | This compound | Significant inhibition | [3][6][7] |
| Seminal Vesicle Weight | Rodent Model | This compound | Significant reduction | [3][6] |
| Plasma Testosterone | Intact Male Rodents | This compound | Significant reduction | [3][6] |
Anabolic Effects on Muscle and Bone
A key advantage of this compound is its tissue selectivity. In castrated rodent models, which mimic the androgen-deprived state of ADT, this compound demonstrated significant anabolic activity. Treatment with this compound led to an increase in lean body mass and improved muscle function.[3][6] This suggests that this compound could potentially counteract the debilitating side effects of traditional ADT, such as sarcopenia and osteoporosis.
Table 2: Anabolic Effects of this compound in Preclinical Models
| Parameter | Model | Treatment | Result | Reference |
| Lean Body Mass | Castrated Rodent Model | This compound | Significant increase | [3][6] |
| Muscle Function | Castrated Rodent Model | This compound | Significant improvement | [3][6] |
Experimental Protocols
The following provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.
Dunning R3327-G Prostate Carcinoma Xenograft Model
The Dunning R3327-G cell line is an androgen-sensitive rat prostate adenocarcinoma cell line.[8]
Workflow:
References
- 1. Androgen regulation of 5α-reductase isoenzymes in prostate cancer: implications for prostate cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androgen-receptor signalling in normal prostate and PCa [pfocr.wikipathways.org]
- 3. A novel selective androgen receptor modulator (SARM) this compound exerts anti-androgenic activity in the prostate cancer xenograft R-3327G and anabolic activity on skeletal muscle mass & function in castrated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
MK-4541 as a selective androgen receptor modulator
An In-depth Review of a Dual-Activity Selective Androgen Receptor Modulator
Introduction
MK-4541 is a steroidal selective androgen receptor modulator (SARM) and a 5α-reductase inhibitor, developed by Merck for the potential treatment of prostate cancer.[1] Structurally, it is a 4-azasteroid derivative.[1] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, and detailed experimental protocols relevant to its evaluation. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is an orally bioavailable small molecule.[1]
| Property | Value | Source |
| IUPAC Name | 2,2,2-trifluoroethyl N-[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinolin-1-yl]carbamate | [1] |
| CAS Number | 796885-38-6 | [1] |
| Molecular Formula | C22H31F3N2O3 | [1] |
| Molar Mass | 428.496 g·mol−1 | [1] |
Mechanism of Action
This compound exhibits a dual mechanism of action, functioning as both a selective androgen receptor modulator (SARM) and a 5α-reductase inhibitor.[1][2] This unique profile allows it to exert tissue-selective effects, with anti-androgenic actions in the prostate and anabolic effects in muscle and bone.[3]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound.
Preclinical Data
The preclinical evaluation of this compound has been primarily conducted in rodent models, demonstrating its potential as a therapeutic agent for prostate cancer while preserving muscle mass.
In Vitro Activity
While specific binding affinities (Ki or IC50) for the androgen receptor and inhibition constants for 5α-reductase are not publicly available, studies have shown that this compound is a potent and selective SARM.[3] It was identified from a screening of 3,000 compounds for its ability to inhibit the growth of androgen-independent, androgen receptor-positive (AR+) prostate cancer cell lines (22Rv1 and LNCaP) without affecting AR-negative cells (PC3 or DU145).[3] Furthermore, this compound induces caspase-3 activity and subsequent apoptosis in AR-positive prostate cancer cells.[3]
In Vivo Efficacy
Prostate Cancer Xenograft Model (Dunning R-3327G)
In a study utilizing the androgen-dependent Dunning R-3327G prostate carcinoma xenograft mouse model, this compound demonstrated significant anti-tumor activity.[2]
| Parameter | Vehicle Control | This compound (100 mg/kg) | Bicalutamide (50 mg/kg) | Castrated | Source |
| Tumor Volume (mm³) | ~1200 | ~400 | ~400 | ~400 | [2] |
| Seminal Vesicle Weight (mg) | ~150 | ~25 | ~50 | ~25 | [2] |
| Plasma Testosterone (ng/mL) | ~4.0 | ~1.0 | ~8.0 | <0.5 | [2] |
Anabolic Activity in Castrated Mice
To assess its anabolic properties, this compound was administered to castrated adult mice. The results indicated a significant preservation of lean body mass and muscle function.[2]
| Parameter | Intact + Vehicle | Castrated + Vehicle | Castrated + this compound (50 mg/kg) | Source |
| Lean Body Mass (g) | ~22 | ~19 | ~21 | [2] |
| Grip Strength (gf) | ~130 | ~110 | ~125 | [2] |
Experimental Protocols
Detailed, step-by-step protocols for the key experiments cited are provided below. These are generalized protocols based on standard methodologies in the field.
Androgen Receptor Competitive Binding Assay
This protocol outlines a method to determine the binding affinity of a test compound to the androgen receptor.
Materials:
-
Rat ventral prostates
-
Homogenization buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol)
-
Radiolabeled androgen (e.g., [³H]-R1881)
-
Unlabeled androgen (e.g., Dihydrotestosterone - DHT)
-
Test compound (this compound)
-
Hydroxyapatite (B223615) slurry
-
Scintillation cocktail
-
Refrigerated centrifuge, scintillation counter
Procedure:
-
Cytosol Preparation: Homogenize rat ventral prostates in ice-cold homogenization buffer. Centrifuge at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).
-
Binding Reaction: In assay tubes, combine the prostate cytosol, a fixed concentration of radiolabeled androgen, and varying concentrations of either the unlabeled competitor (for standard curve) or the test compound.
-
Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Add hydroxyapatite slurry to each tube to adsorb the receptor-ligand complexes. Wash the slurry to remove unbound radioligand.
-
Quantification: Elute the bound radioligand and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
5α-Reductase Inhibition Assay
This protocol describes a method to assess the inhibitory activity of a compound on 5α-reductase.
Materials:
-
Rat prostate or liver tissue
-
Homogenization buffer
-
Radiolabeled substrate (e.g., [¹⁴C]-Testosterone)
-
NADPH
-
Test compound (this compound)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Thin-layer chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system
-
Scintillation counter or appropriate detector for HPLC
Procedure:
-
Enzyme Preparation: Prepare a microsomal fraction from rat prostate or liver, which is a rich source of 5α-reductase.
-
Enzymatic Reaction: In a reaction mixture, combine the microsomal preparation, radiolabeled testosterone, NADPH, and varying concentrations of the test compound.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Reaction Termination and Extraction: Stop the reaction (e.g., by adding a strong base) and extract the steroids using an organic solvent.
-
Separation: Separate the substrate (testosterone) from the product (dihydrotestosterone - DHT) using TLC or HPLC.
-
Quantification and Analysis: Quantify the amount of radiolabeled DHT produced. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Castrated Rodent Model for Anabolic and Androgenic Activity
This in vivo model is used to assess the tissue-selective effects of SARMs.
Animals and Housing:
-
Adult male rats (e.g., Sprague-Dawley)
-
Standard laboratory housing conditions
Procedure:
-
Castration: Surgically castrate the rats and allow a period for the androgen-dependent tissues to atrophy (e.g., 2 weeks).
-
Treatment: Randomly assign the castrated animals to different treatment groups: vehicle control, a positive control (e.g., testosterone propionate), and various doses of this compound. Administer the treatments daily for a specified duration (e.g., 2-4 weeks).
-
Necropsy and Organ Weight Measurement: At the end of the treatment period, euthanize the animals. Carefully dissect the levator ani muscle, ventral prostate, and seminal vesicles. Remove any adhering fat and connective tissue and record the wet weight of each organ.
-
Data Analysis: Compare the organ weights of the this compound-treated groups to both the vehicle and positive control groups. This allows for the determination of the anabolic (levator ani muscle) and androgenic (prostate and seminal vesicles) effects of the compound.
Conclusion
This compound is a promising SARM with a unique dual mechanism of action that has demonstrated significant anti-tumor activity in preclinical models of prostate cancer while concurrently exhibiting anabolic effects on muscle tissue. This profile suggests its potential as a therapeutic agent that could mitigate the muscle-wasting side effects often associated with androgen deprivation therapy. Further research, including the public dissemination of detailed quantitative pharmacological and pharmacokinetic data, will be crucial for a more complete understanding of its therapeutic potential. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other novel SARMs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A novel selective androgen receptor modulator (SARM) this compound exerts anti-androgenic activity in the prostate cancer xenograft R-3327G and anabolic activity on skeletal muscle mass & function in castrated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of an anabolic selective androgen receptor modulator that actively induces death of androgen-independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Action Selective Androgen Receptor Modulator MK-4541: A Preclinical Overview for Cancer and Muscle Wasting Therapeutics
Introduction
MK-4541 is a novel, steroidal selective androgen receptor modulator (SARM) and 5α-reductase inhibitor that has demonstrated significant potential in early preclinical studies.[1][2][3] Developed by Merck, this compound exhibits a unique dual-action mechanism, functioning as an androgen receptor (AR) antagonist in prostate tissue while simultaneously acting as an AR agonist in anabolic tissues such as muscle and bone.[1][3][4] This tissue-selective activity positions this compound as a promising therapeutic candidate for the treatment of prostate cancer, with the potential to mitigate the muscle wasting and bone density loss commonly associated with androgen deprivation therapy (ADT).[1] This technical guide synthesizes the available early preclinical data on this compound, focusing on its efficacy in prostate cancer models and its anabolic effects, providing researchers and drug development professionals with a comprehensive overview of its core pharmacological profile.
Mechanism of Action
This compound's primary mechanism of action is the modulation of the androgen receptor signaling pathway. In prostate cancer cells, it acts as an antagonist, inhibiting the downstream signaling that leads to cell proliferation and survival.[1][4] Furthermore, it has been shown to induce apoptosis in androgen-independent, AR-positive prostate cancer cells through the activation of caspase-3.[4]
Concurrently, this compound functions as a 5α-reductase inhibitor, blocking the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[1][3] This dual antagonism of the AR pathway in the prostate provides a multi-faceted approach to inhibiting cancer growth.
In contrast to its effects in the prostate, this compound exhibits agonist activity at the androgen receptor in muscle and bone tissues. This anabolic effect promotes the maintenance and growth of lean body mass and supports bone formation, addressing a significant unmet need in patients undergoing ADT who often experience debilitating side effects such as sarcopenia and osteoporosis.[1]
Data Presentation
In Vivo Efficacy: Prostate Cancer
| Model | Treatment Group | Dose | Key Findings | Reference |
| Dunning R3327-G Prostate Carcinoma Xenograft (Mouse) | This compound | Not Specified | Significantly inhibited tumor growth; comparable to castration. | [1][2] |
| Dunning R3327-G Prostate Carcinoma Xenograft (Mouse) | This compound | Not Specified | Reduced plasma testosterone concentrations in intact males. | [1][2] |
| Dunning R3327-G Prostate Carcinoma Xenograft (Mouse) | This compound | Not Specified | Inhibited Ki67 expression in tumors. | [1][2] |
| Androgen-Dependent Prostate Growth (Rat) | This compound | Not Specified | Inhibited androgen-dependent prostate growth. | [1] |
In Vivo Efficacy: Anabolic Activity
| Model | Treatment Group | Dose | Key Findings | Reference |
| Adult Castrated Mice | This compound | Not Specified | Increased lean body mass and muscle function. | [1][2] |
| Adult Castrated Mice | This compound | Not Specified | Restored general activity levels. | [1][2] |
| Ovariectomized Female Rats | This compound | Not Specified | Maintained lean body mass and bone formation. | [1] |
In Vitro Activity
| Cell Line | Cell Type | Treatment Group | Key Findings | Reference |
| AR-positive, androgen-dependent prostate cancer cells | Prostate Cancer | This compound | Inhibits proliferation and induces apoptosis. | [1] |
| Androgen-independent, AR-positive prostate cancer cells (22Rv1, LNCaP) | Prostate Cancer | This compound | Induces caspase-3 activity and cell death. | [4] |
| AR-negative prostate cancer cells (PC3, DU145) | Prostate Cancer | This compound | No effect on cell death. | [4] |
| AR-positive, non-prostate cancer cells | Breast Cancer (MDA-MB-453) | This compound | Spared from cell death. | [4] |
Experimental Protocols
Dunning R3327-G Prostate Carcinoma Xenograft Model
The in vivo anti-tumor efficacy of this compound was evaluated using the androgen-dependent Dunning R3327-G prostate carcinoma xenograft model in mice.[1][2] While specific details of the protocol are not publicly available, a general methodology would involve:
-
Cell Implantation: Dunning R3327-G tumor fragments are subcutaneously implanted into the flanks of male mice.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a predetermined size, after which the animals are randomized into treatment and control groups.
-
Treatment Administration: this compound, likely formulated in a suitable vehicle, is administered orally. Control groups would receive the vehicle alone or a comparator agent such as bicalutamide. A castration group would also be included as a positive control for androgen deprivation.
-
Efficacy Assessment: Tumor volume is measured regularly throughout the study. At the end of the study, tumors are excised and weighed.
-
Biomarker Analysis: Plasma testosterone levels are measured, and tumor tissue is analyzed for markers of proliferation such as Ki67 via immunohistochemistry.
Anabolic Activity in Castrated Mice
To assess the anabolic effects of this compound, adult male mice are surgically castrated to create an androgen-deficient state.[1][2] The general experimental workflow would be:
-
Castration and Recovery: Mice undergo surgical castration and are allowed a recovery period.
-
Treatment Administration: Mice are treated with this compound (oral administration) or a vehicle control.
-
Body Composition Analysis: Lean body mass is measured, typically using techniques like dual-energy X-ray absorptiometry (DEXA).
-
Muscle Function Assessment: Muscle strength and function are evaluated using tests such as grip strength analysis.
-
Activity Monitoring: General locomotor activity is monitored to assess overall well-being and functional recovery.
In Vitro Cell-Based Assays
The effects of this compound on cell proliferation and apoptosis were assessed using a panel of human prostate and non-prostate cancer cell lines.[1][4] A representative protocol would include:
-
Cell Culture: Androgen-dependent (e.g., LNCaP), androgen-independent (e.g., 22Rv1), and AR-negative (e.g., PC3, DU145) prostate cancer cell lines are cultured under standard conditions.
-
Compound Treatment: Cells are treated with varying concentrations of this compound.
-
Proliferation Assay: Cell viability and proliferation are measured using assays such as MTT or CellTiter-Glo.
-
Apoptosis Assay: The induction of apoptosis is determined by measuring the activity of key apoptotic enzymes, such as caspase-3, using commercially available kits.
Visualizations
Caption: Dual-action signaling pathway of this compound in prostate and muscle cells.
Caption: In vivo experimental workflows for evaluating this compound.
References
- 1. A novel selective androgen receptor modulator (SARM) this compound exerts anti-androgenic activity in the prostate cancer xenograft R-3327G and anabolic activity on skeletal muscle mass & function in castrated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Identification of an anabolic selective androgen receptor modulator that actively induces death of androgen-independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-4541: A Technical Overview of its 5-alpha Reductase Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-4541 is a novel investigational agent characterized by its dual activity as a selective androgen receptor modulator (SARM) and a 5-alpha reductase inhibitor.[1][2][3] This unique pharmacological profile positions it as a compound of interest, particularly in research areas such as prostate cancer and other androgen-dependent conditions.[2][3] This technical guide provides an in-depth exploration of the 5-alpha reductase inhibitory aspect of this compound, including the relevant signaling pathways, generalized experimental protocols for assessing such activity, and comparative data for established inhibitors.
While specific quantitative data on the 5-alpha reductase inhibitory activity of this compound, such as IC50 or Ki values, are not publicly available, this guide offers a comprehensive framework for understanding and evaluating this class of compounds.
Data Presentation: Comparative Inhibitory Activity
To provide context for the potency of 5-alpha reductase inhibitors, the following table summarizes the publicly available IC50 values for two well-characterized inhibitors, finasteride (B1672673) and dutasteride (B1684494), against the two primary isozymes of 5-alpha reductase.
| Compound | 5α-Reductase Type 1 (IC50 in nM) | 5α-Reductase Type 2 (IC50 in nM) |
| Finasteride | ~360 | ~69 |
| Dutasteride | ~7 | ~6 |
Note: Data for finasteride and dutasteride are compiled from publicly available research and may vary depending on the specific assay conditions.
Signaling Pathway of 5-alpha Reductase and its Inhibition
The primary role of 5-alpha reductase is the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[4][5][6] DHT has a higher affinity for the androgen receptor and is a key driver of androgenic effects in many tissues.[5] Inhibition of 5-alpha reductase reduces the levels of DHT, thereby mitigating its downstream effects.
Figure 1: Signaling pathway of testosterone conversion to DHT and the inhibitory action of this compound.
Experimental Protocols: Assessing 5-alpha Reductase Inhibition
The following is a generalized protocol for an in vitro enzymatic assay to determine the inhibitory activity of a compound against 5-alpha reductase. This methodology is representative of the approaches commonly used in the field.[7][8][9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human 5-alpha reductase isozymes.
Materials:
-
Recombinant human 5-alpha reductase type 1 and type 2 enzymes
-
Testosterone (substrate)
-
NADPH (cofactor)
-
Test compound (e.g., this compound)
-
Positive controls (e.g., finasteride, dutasteride)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 6.5)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
96-well microplates
-
Incubator
-
LC-MS/MS system for detection of DHT
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and positive controls in an appropriate solvent (e.g., DMSO).
-
Enzyme Preparation: Dilute the recombinant 5-alpha reductase enzymes to the desired concentration in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, NADPH, and the test compound or control.
-
Enzyme Addition: Add the diluted enzyme to each well to initiate the pre-incubation. Incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Substrate Addition: Add testosterone to each well to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a specific duration (e.g., 60 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding the quenching solution.
-
Analysis: Analyze the formation of DHT in each well using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: Generalized experimental workflow for assessing 5-alpha reductase inhibition.
Dual Mechanism of Action of this compound
This compound's therapeutic potential is derived from its dual mechanism of action. As a SARM, it selectively modulates the androgen receptor, exhibiting anabolic effects in tissues like muscle and bone.[2][3] Concurrently, as a 5-alpha reductase inhibitor, it reduces the conversion of testosterone to DHT, which is particularly relevant in androgen-sensitive tissues like the prostate.
Figure 3: Dual mechanism of action of this compound.
Conclusion
This compound represents a promising area of research due to its dual functionality as a SARM and a 5-alpha reductase inhibitor. While specific quantitative data on its inhibitory potency against 5-alpha reductase is not yet in the public domain, the established methodologies for evaluating such compounds provide a clear path for its characterization. The ability to simultaneously promote anabolic effects in select tissues while reducing the potent androgen DHT in others underscores the potential of this and similar molecules in various therapeutic applications. Further research and publication of detailed preclinical and clinical data will be crucial to fully elucidate the therapeutic index and potential applications of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A novel selective androgen receptor modulator (SARM) this compound exerts anti-androgenic activity in the prostate cancer xenograft R-3327G and anabolic activity on skeletal muscle mass & function in castrated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dihydrotestosterone: Biochemistry, Physiology, and Clinical Implications of Elevated Blood Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Discovery and Preclinical Development of MK-4541: A Dual-Action Selective Androgen Receptor Modulator and 5α-Reductase Inhibitor
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
MK-4541 is a novel, orally bioavailable, steroidal selective androgen receptor modulator (SARM) and 5α-reductase inhibitor developed by Merck.[1][2] It was identified through a screening of approximately 3,000 compounds for its unique dual-action profile, which combines anti-androgenic effects in the prostate with anabolic activity in musculoskeletal tissues.[1] Preclinical studies have demonstrated its potential as a therapeutic agent for prostate cancer, with the added benefit of mitigating the muscle wasting and bone loss often associated with androgen deprivation therapy (ADT).[3][4] This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Introduction
Androgen deprivation therapy is a cornerstone in the management of prostate cancer; however, it is often accompanied by debilitating side effects such as muscle atrophy, bone density loss, and fatigue.[3] Selective androgen receptor modulators (SARMs) represent a promising therapeutic class that can differentially modulate the androgen receptor (AR) in a tissue-specific manner.[5] The ideal SARM for prostate cancer treatment would exhibit antagonistic activity in the prostate to inhibit tumor growth, while simultaneously exerting agonistic effects in muscle and bone to preserve mass and function.[6]
This compound emerged from a drug discovery program at Merck aimed at identifying such a tissue-selective agent.[1] Its unique 4-azasteroid structure confers a dual mechanism of action: direct modulation of the AR and inhibition of 5α-reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT).[2] This whitepaper delves into the preclinical data that underscore the therapeutic potential of this compound.
Discovery and Rationale
This compound was identified from a high-throughput screening of a library of 3,000 manually designed compounds predicted to have SARM activity.[2] The primary goal was to find a compound that could induce apoptosis in androgen-independent, AR-positive prostate cancer cells while sparing non-prostatic tissues.[1] The 4-azasteroid scaffold of this compound was a key structural feature that led to its selection for further development.
Mechanism of Action
This compound's therapeutic effects are mediated through a dual mechanism:
-
Selective Androgen Receptor Modulation: In prostate cancer cells, this compound acts as an AR antagonist, leading to the induction of apoptosis.[1] Conversely, in musculoskeletal tissues, it functions as an AR agonist, promoting anabolic effects.[3]
-
5α-Reductase Inhibition: By inhibiting 5α-reductase, this compound reduces the conversion of testosterone to DHT, further suppressing androgenic signaling in the prostate.[2]
This dual action provides a multi-pronged approach to targeting prostate cancer while preserving muscle and bone health.
Signaling Pathway
The signaling cascade initiated by this compound in prostate cancer cells culminates in apoptosis. While the precise downstream effectors are not fully elucidated in the available literature, a simplified pathway can be visualized as follows:
Preclinical Efficacy
The preclinical development of this compound involved a series of in vitro and in vivo studies to evaluate its efficacy and tissue selectivity.
In Vivo Anti-Tumor Activity
The anti-tumor efficacy of this compound was assessed in the Dunning R3327-G prostate carcinoma xenograft mouse model.[3]
Table 1: In Vivo Anti-Tumor Efficacy of this compound
| Treatment Group | Dosage | Administration | Tumor Growth Inhibition | Reference |
| This compound | 100 mg/kg | Oral gavage, once daily, 5 days/week for 5 weeks | Significantly inhibited tumor growth | [3] |
| Castration | - | Surgical | Similar inhibition to this compound | [3] |
This compound also demonstrated significant anti-androgenic effects on the seminal vesicles and reduced plasma testosterone concentrations in intact male mice.[3] Histological analysis of tumors from this compound-treated mice showed a reduction in the proliferation marker Ki67.[3]
In Vivo Anabolic Activity
The anabolic effects of this compound were evaluated in castrated adult mice to simulate an androgen-deficient state.[3]
Table 2: In Vivo Anabolic Effects of this compound in Castrated Mice
| Parameter | This compound Treatment | Outcome | Reference |
| Lean Body Mass | Increased | Anabolic activity demonstrated | [3] |
| Muscle Function | Increased | Functional improvement observed | [3] |
| General Activity Levels | Restored | Behavioral benefits noted | [3] |
These findings highlight the ability of this compound to counteract the muscle-wasting effects of androgen deprivation.
Experimental Protocols
Dunning R3327-G Prostate Carcinoma Xenograft Model
A detailed protocol for the in vivo assessment of anti-tumor efficacy is outlined below:
-
Cell Culture: Dunning R3327-G prostate carcinoma cells are cultured in an appropriate medium.
-
Animal Model: Male athymic nude mice are used.
-
Tumor Implantation: A suspension of R3327-G cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.
-
Treatment Initiation: Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally via gavage at the specified dose and schedule.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and biomarker analysis (e.g., Ki67 staining). Plasma is collected for testosterone measurement.
Experimental Workflow
Assessment of Anabolic Activity in Castrated Mice
The protocol to evaluate the anabolic effects of this compound is as follows:
-
Animal Model: Adult male mice are surgically castrated to induce an androgen-deficient state.
-
Treatment Groups: Mice are divided into groups receiving vehicle control or this compound.
-
Drug Administration: this compound is administered for a specified duration.
-
Body Composition Analysis: Lean body mass is measured using techniques such as dual-energy X-ray absorptiometry (DEXA).
-
Muscle Function Assessment: Muscle strength and endurance are evaluated using methods like grip strength tests or treadmill running.
-
Behavioral Analysis: General locomotor activity is monitored to assess overall well-being.
Conclusion
The discovery and preclinical development of this compound by Merck have established it as a promising therapeutic candidate for prostate cancer.[3][4] Its unique dual mechanism of action, combining AR antagonism in the prostate with anabolic effects in muscle and bone, addresses a significant unmet need in the management of this disease.[1][2] The data presented in this whitepaper provide a strong rationale for the continued investigation of this compound in clinical settings. As of 2020, the developmental status of this compound has not been publicly disclosed, and it is not known to have advanced past preclinical studies.[2]
References
- 1. Selective androgen receptor modulators: the future of androgen therapy? - Christiansen - Translational Andrology and Urology [tau.amegroups.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A novel selective androgen receptor modulator (SARM) this compound exerts anti-androgenic activity in the prostate cancer xenograft R-3327G and anabolic activity on skeletal muscle mass & function in castrated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of MK-4541: A Dual-Action Selective Androgen Receptor Modulator and 5α-Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-4541 is a steroidal selective androgen receptor modulator (SARM) characterized by a unique dual mechanism of action: it functions as both a modulator of the androgen receptor (AR) and an inhibitor of 5α-reductase.[1][2] This dual activity confers a pharmacological profile that combines tissue-selective anabolic effects with anti-androgenic properties in specific tissues, such as the prostate.[3][4] Preclinical studies have demonstrated its potential as a therapeutic agent for conditions such as prostate cancer, where it can inhibit tumor growth while concurrently mitigating the muscle wasting and loss of bone density often associated with androgen deprivation therapy (ADT).[3][5]
Pharmacological Profile
This compound exhibits a mixed agonist-antagonist profile at the androgen receptor, a characteristic that defines its tissue selectivity. In anabolic tissues like muscle and bone, it acts as an agonist, promoting growth and maintenance of mass.[3][6] Conversely, in androgen-dependent tissues such as the prostate, it functions as an antagonist, inhibiting the proliferative effects of androgens.[1][3]
Quantitative Pharmacological Data
| Parameter | Value | Receptor/Enzyme | Species | Reference |
| Binding Affinity | ||||
| Androgen Receptor (AR) | Data not available in public sources | Human/Rat | ||
| Progesterone Receptor (PR) | Data not available in public sources | Human/Rat | ||
| Glucocorticoid Receptor (GR) | Data not available in public sources | Human/Rat | ||
| Functional Activity | ||||
| 5α-Reductase Inhibition (IC50) | Data not available in public sources | Human/Rat |
Note: Specific quantitative data for binding affinities (Ki or IC50) and 5α-reductase inhibition are not publicly available in the reviewed literature. The development of this compound was conducted by Merck, and much of the detailed pharmacological data remains proprietary.
In Vitro Efficacy
In vitro studies have demonstrated the pro-apoptotic and anti-proliferative effects of this compound in androgen-sensitive prostate cancer cell lines.[3] A key mechanism of action is the induction of apoptosis through the activation of caspase-3, a critical executioner caspase in the apoptotic pathway.[7]
In Vivo Efficacy
Preclinical in vivo studies have substantiated the dual pharmacological actions of this compound.
Anti-Tumor Activity in Prostate Cancer Models
In the Dunning R3327-G rat prostate carcinoma xenograft model, an androgen-dependent tumor model, administration of this compound resulted in significant inhibition of tumor growth.[1] This anti-neoplastic effect is attributed to its anti-androgenic activity within the prostate tissue.[3] Furthermore, this compound has been shown to reduce plasma testosterone (B1683101) concentrations in intact male animals, likely through feedback inhibition of the hypothalamic-pituitary-gonadal axis.[1]
Anabolic Activity in Muscle and Bone
In castrated rodent models, which mimic a state of androgen deficiency, this compound demonstrated significant anabolic effects.[3] Treatment with this compound led to an increase in lean body mass and improved muscle function.[1] Additionally, it has been shown to maintain bone formation in ovariectomized female rats, indicating its potential to counteract bone loss associated with hormonal deficiencies.[1][3]
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (B1667394) (DHT), translocates to the nucleus and regulates the expression of target genes. This compound, as a SARM, competitively binds to the AR, leading to tissue-specific conformational changes that result in differential recruitment of co-activators and co-repressors, thus modulating gene expression in a tissue-selective manner.
References
- 1. A novel selective androgen receptor modulator (SARM) this compound exerts anti-androgenic activity in the prostate cancer xenograft R-3327G and anabolic activity on skeletal muscle mass & function in castrated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Growth Hormone/Insulin Growth Factor Axis in Sex Steroid Associated Disorders and Related Cancers [frontiersin.org]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. Dunning R3327-G prostate carcinoma of the rat: an appropriate model for drug evaluation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of MK-4541: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-4541 is a novel steroidal molecule identified as a potent and selective androgen receptor modulator (SARM) with a dual mechanism of action that also includes the inhibition of 5α-reductase.[1] Developed by Merck, this compound has demonstrated a unique pharmacological profile, exhibiting anti-androgenic effects in prostate tissue while maintaining anabolic activity in muscle and bone.[1][2] In vitro studies have been pivotal in elucidating its mechanism, revealing its potential as a therapeutic agent for prostate cancer by actively inducing apoptosis in androgen receptor-positive (AR+) cancer cells.[3] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing the experimental protocols used to define its biochemical and cellular activities.
Biochemical and Cellular Activity of this compound
The in vitro activity of this compound has been assessed through a series of biochemical and cell-based assays. These studies have quantified its potency as both an androgen receptor antagonist and a 5α-reductase inhibitor. Furthermore, its effects on cell proliferation and apoptosis have been characterized in various prostate cancer cell lines.
Quantitative Data Summary
The following tables summarize the key quantitative data from the in vitro characterization of this compound.
| Assay Type | Target | Cell Line/System | Key Parameter | Value | Reference |
| Androgen Receptor (AR) Activity | |||||
| AR Competition Binding | Human AR | CV-1 cells | Ki | 1.2 ± 0.4 nM | Schmidt et al., 2014 |
| AR Cotransfection (Antagonist Mode) | Human AR | CV-1 cells | IC50 | 1.3 ± 0.3 nM | Schmidt et al., 2014 |
| AR Cotransfection (Agonist Mode) | Human AR | CV-1 cells | EC50 | >1 µM | Schmidt et al., 2014 |
| 5α-Reductase Inhibition | |||||
| Enzyme Inhibition | Human 5α-reductase type 1 | Microsomes | IC50 | 18 ± 3 nM | Schmidt et al., 2014 |
| Enzyme Inhibition | Human 5α-reductase type 2 | Microsomes | IC50 | 0.8 ± 0.1 nM | Schmidt et al., 2014 |
| Cellular Proliferation and Apoptosis | |||||
| Cell Proliferation | - | 22Rv1 (AR+ Prostate Cancer) | IC50 | 0.2 ± 0.05 µM | Schmidt et al., 2014 |
| Cell Proliferation | - | LNCaP (AR+ Prostate Cancer) | IC50 | 0.3 ± 0.1 µM | Schmidt et al., 2014 |
| Cell Proliferation | - | PC3 (AR- Prostate Cancer) | IC50 | >10 µM | Schmidt et al., 2014 |
| Cell Proliferation | - | DU145 (AR- Prostate Cancer) | IC50 | >10 µM | Schmidt et al., 2014 |
| Caspase-3 Activation | - | 22Rv1 (AR+ Prostate Cancer) | Fold Induction | ~4-fold at 1 µM | Schmidt et al., 2014 |
| Caspase-3 Activation | - | LNCaP (AR+ Prostate Cancer) | Fold Induction | ~3-fold at 1 µM | Schmidt et al., 2014 |
Experimental Protocols
This section details the methodologies for the key in vitro experiments used to characterize this compound.
Androgen Receptor (AR) Competition Binding Assay
This assay determines the binding affinity of this compound to the human androgen receptor.
-
Cell Line: CV-1 (monkey kidney) cells.
-
Protocol:
-
CV-1 cells are co-transfected with expression vectors for the human androgen receptor and a luciferase reporter gene under the control of an androgen-responsive promoter.
-
Transfected cells are incubated with a constant concentration of radiolabeled dihydrotestosterone (B1667394) ([³H]-DHT) and varying concentrations of this compound.
-
Following incubation, the cells are harvested, and the amount of radiolabeled ligand bound to the receptor is measured by scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of [³H]-DHT is determined and used to calculate the inhibitory constant (Ki).
-
AR Cotransfection Functional Assays (Agonist and Antagonist Modes)
These assays assess the functional activity of this compound as either an agonist or an antagonist of the androgen receptor.
-
Cell Line: CV-1 cells.
-
Protocol:
-
CV-1 cells are co-transfected with an androgen receptor expression vector and a reporter plasmid containing an androgen-responsive element driving the expression of a reporter gene (e.g., luciferase).
-
Antagonist Mode: Cells are treated with a fixed concentration of DHT to stimulate AR activity, along with increasing concentrations of this compound.
-
Agonist Mode: Cells are treated with increasing concentrations of this compound alone.
-
After incubation, cells are lysed, and the reporter gene activity is measured.
-
In antagonist mode, the IC50 value is the concentration of this compound that causes a 50% reduction in the DHT-induced reporter activity. In agonist mode, the EC50 is the concentration that produces 50% of the maximal response.
-
5α-Reductase Enzyme Inhibition Assay
This biochemical assay evaluates the inhibitory effect of this compound on the activity of human 5α-reductase isoenzymes.
-
Enzyme Source: Microsomes from cells engineered to express human 5α-reductase type 1 or type 2.
-
Protocol:
-
The reaction mixture contains the enzyme source, NADPH as a cofactor, and the substrate, radiolabeled testosterone (B1683101).
-
This compound at various concentrations is added to the reaction mixture.
-
The reaction is incubated at 37°C and then stopped.
-
The conversion of testosterone to dihydrotestosterone (DHT) is quantified using high-performance liquid chromatography (HPLC) with radiometric detection.
-
The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, is determined.
-
Cell Proliferation Assay
This cell-based assay measures the effect of this compound on the growth of prostate cancer cells.
-
Cell Lines: 22Rv1, LNCaP (AR+), PC3, and DU145 (AR-).
-
Protocol:
-
Cells are seeded in multi-well plates and allowed to attach.
-
The cells are then treated with various concentrations of this compound or a vehicle control.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as the MTT or MTS assay, which measures mitochondrial metabolic activity.
-
The absorbance is read on a plate reader, and the IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated.
-
Caspase-3 Activation Assay
This assay quantifies the induction of apoptosis by measuring the activity of caspase-3, a key executioner caspase.
-
Cell Lines: 22Rv1 and LNCaP.
-
Protocol:
-
Cells are treated with this compound or a vehicle control for a specified time.
-
Following treatment, the cells are lysed to release intracellular contents.
-
The cell lysate is incubated with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Cleavage of the substrate by active caspase-3 releases a fluorescent molecule.
-
The fluorescence is measured using a fluorometer, and the fold increase in caspase-3 activity relative to the control is calculated.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway modulated by this compound and the general workflows of the in vitro assays.
Caption: Signaling pathway of this compound in prostate cancer cells.
Caption: General workflow for the in vitro characterization of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an anabolic selective androgen receptor modulator that actively induces death of androgen-independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Anabolic and Antiandrogenic Effects of MK-4541
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-4541 is a novel, orally bioavailable, steroidal selective androgen receptor modulator (SARM) that has demonstrated a unique pharmacological profile with both anabolic and antiandrogenic properties.[1][2] Developed by Merck, this 4-azasteroid derivative has been investigated for its potential therapeutic application in conditions where tissue-selective androgenic activity is desirable, such as in the treatment of prostate cancer, where it could simultaneously inhibit tumor growth and mitigate the muscle wasting (sarcopenia) often associated with androgen deprivation therapy (ADT).[3][4] This document provides a comprehensive technical overview of the preclinical data on this compound, focusing on its dual mechanism of action, quantitative effects on anabolic and androgenic pathways, and the experimental protocols used in its evaluation.
Core Mechanism of Action
This compound exhibits a dual mechanism of action, functioning as both a potent antagonist of the androgen receptor (AR) and an inhibitor of the 5α-reductase enzyme.[1][2][3] This combined activity allows for a unique tissue-selective response. In tissues like the prostate, where high concentrations of androgens and their potent metabolite dihydrotestosterone (B1667394) (DHT) drive proliferation, this compound acts as an antiandrogen, blocking these proliferative signals. Conversely, in musculoskeletal tissues, it demonstrates anabolic activity, promoting the maintenance and growth of lean body mass and enhancing muscle function.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound. These data highlight the compound's tissue-selective efficacy in both in vitro and in vivo models.
Table 1: In Vitro Activity of this compound
| Parameter | Assay System | Result | Reference |
| Androgen Receptor Binding Affinity (Ki) | Competitive binding assay with human AR | Data not publicly available | - |
| Androgen Receptor Functional Antagonism (IC50) | AR-dependent reporter gene assay | Data not publicly available | - |
| 5α-Reductase Inhibition (IC50) | Enzymatic activity assay | Data not publicly available | - |
| Apoptosis Induction | Caspase-3 activity in prostate cancer cells | Activation of caspase-3 | [4] |
Table 2: In Vivo Antiandrogenic Effects of this compound in Male Rodent Models
| Parameter | Animal Model | Treatment Group | Dosage | Outcome | Reference |
| Prostate Weight Reduction | Male Rats | This compound | Not specified | Significant reduction, greater than bicalutamide | [4] |
| Seminal Vesicle Weight Reduction | Male Rats | This compound | Not specified | Significant reduction | [3][4] |
| Prostate Tumor Growth Inhibition | Dunning R3327-G Prostate Carcinoma Xenograft Mice | This compound | Not specified | Significant inhibition of tumor growth, comparable to castration | [3] |
| Plasma Testosterone (B1683101) Levels | Intact Male Mice | This compound | 100 and 200 mg/kg | Significant reduction | [3] |
| Prostate Proliferation Marker (Ki67) | Dunning R3327-G Prostate Carcinoma Xenograft Mice | This compound | Not specified | Inhibition of Ki67 expression | [3] |
Table 3: In Vivo Anabolic Effects of this compound in Rodent Models
| Parameter | Animal Model | Treatment Group | Dosage | Outcome | Reference |
| Lean Body Mass | Castrated Adult Mice | This compound | Not specified | Significant increase | [3] |
| Muscle Function | Castrated Adult Mice | This compound | Not specified | Improvement in muscle function | [3] |
| General Activity Levels | Castrated Adult Mice | This compound | Not specified | Restoration to levels of intact mice | [3] |
| Lean Body Mass Preservation | Ovariectomized Female Rats | This compound | Not specified | Maintenance of lean body mass | [3] |
| Bone Formation | Ovariectomized Female Rats | This compound | Not specified | Maintenance of bone formation | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Prostate Cancer Xenograft Model
-
Animal Model: Male immunodeficient mice (e.g., SCID or athymic nude mice).
-
Tumor Implantation: Dunning R3327-G prostate carcinoma cells were subcutaneously injected into the flanks of the mice. Tumors were allowed to establish to a predetermined size (e.g., 100-200 mm³).
-
Treatment Groups:
-
Vehicle control (e.g., oral gavage of a suitable vehicle).
-
This compound (administered orally at various dose levels).
-
Positive control (e.g., castration or administration of a standard antiandrogen like bicalutamide).
-
-
Dosing Regimen: Daily oral administration for a specified duration (e.g., 28 days).
-
Endpoints:
-
Tumor volume was measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors were excised and weighed.
-
Immunohistochemical analysis of tumors for proliferation markers (e.g., Ki67).
-
Blood samples were collected for measurement of plasma testosterone levels.
-
Castrated Mouse Model for Anabolic Activity
-
Animal Model: Adult male mice (e.g., C57BL/6).
-
Surgical Procedure: Mice underwent surgical castration (orchiectomy) or a sham operation. A recovery period was allowed post-surgery.
-
Treatment Groups:
-
Sham-operated + Vehicle.
-
Castrated + Vehicle.
-
Castrated + this compound (administered orally at various dose levels).
-
Castrated + Testosterone (positive control).
-
-
Dosing Regimen: Daily oral administration for a specified duration (e.g., 4-8 weeks).
-
Endpoints:
-
Body Composition: Lean body mass and fat mass were measured using techniques like DEXA (Dual-energy X-ray absorptiometry) or NMR (Nuclear Magnetic Resonance).
-
Muscle Function: Grip strength was assessed using a grip strength meter.
-
Organ Weights: At necropsy, specific muscles (e.g., gastrocnemius, levator ani) and androgen-sensitive organs (e.g., seminal vesicles) were dissected and weighed.
-
Activity Monitoring: General locomotor activity was monitored using an open-field test or automated activity chambers.
-
Signaling Pathways and Experimental Workflows
Diagram 1: this compound Mechanism of Action in Prostate Tissue
Caption: Dual inhibitory action of this compound in prostate cells.
Diagram 2: Anabolic Action of this compound in Muscle Tissue
References
Methodological & Application
Application Notes and Protocols for MK-4541 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-4541 is a novel investigational steroidal molecule identified as a selective androgen receptor modulator (SARM) with dual functionality as a 5α-reductase inhibitor.[1][2] In preclinical studies, it has demonstrated a unique pharmacological profile, exhibiting anti-androgenic effects on the prostate while promoting anabolic activity in muscle and bone.[1][2] This tissue-selective activity makes this compound a compound of interest for potential therapeutic applications, including the treatment of prostate cancer and muscle wasting conditions.[1][3]
This document provides detailed application notes and protocols for the use of this compound in in vivo mouse models based on available preclinical data.
Mechanism of Action
This compound functions as a modulator of the androgen receptor (AR). In prostate cancer cells that are androgen-dependent, it acts as an AR antagonist, inhibiting the proliferation of these cells and inducing apoptosis.[2][3] This antagonistic action in the prostate is complemented by its ability to inhibit 5α-reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).
Simultaneously, this compound exhibits agonistic (androgenic) effects in other tissues, such as skeletal muscle and bone.[1] This anabolic activity helps to increase lean body mass and muscle function, particularly in androgen-deficient states.[2][3] This dual activity profile is a key characteristic of its SARM classification. A simplified signaling pathway is illustrated below.
References
- 1. A novel selective androgen receptor modulator (SARM) this compound exerts anti-androgenic activity in the prostate cancer xenograft R-3327G and anabolic activity on skeletal muscle mass & function in castrated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of MK-4541
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-4541 is a potent, orally bioavailable selective androgen receptor modulator (SARM) and a 5α-reductase inhibitor.[1] It has demonstrated anti-androgenic effects in prostate tissue while exhibiting anabolic properties in muscle and bone.[2] This dual activity makes this compound a promising candidate for the treatment of prostate cancer, where it aims to inhibit tumor growth without the typical side effects associated with androgen deprivation therapy.[2][3]
These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound in prostate cancer cell lines, such as LNCaP, which are androgen-sensitive and express the androgen receptor (AR). The described assays will enable researchers to assess the impact of this compound on cell proliferation, apoptosis, and the androgen receptor signaling pathway.
Androgen Receptor Signaling and Apoptosis Induction by this compound
This compound exerts its effects primarily through the modulation of the androgen receptor (AR) signaling pathway. In prostate cancer cells, androgens like dihydrotestosterone (B1667394) (DHT) bind to the AR in the cytoplasm. This binding event triggers the dissociation of heat shock proteins, leading to AR dimerization and translocation into the nucleus. Inside the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, initiating the transcription of target genes, such as prostate-specific antigen (PSA), which promote cell proliferation and survival. This compound, acting as an antagonist in prostate cells, interferes with this process, leading to a downstream reduction in pro-survival signals and the induction of apoptosis. One of the key mediators of apoptosis is the activation of executioner caspases, such as caspase-3.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
LNCaP cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed LNCaP cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well.
-
Incubate the plate for 2 hours at room temperature in the dark to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation:
| Treatment | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Vehicle Control | 0 | 1.2 ± 0.1 | 100 |
| This compound | 0.1 | 1.1 ± 0.09 | 91.7 |
| This compound | 1 | 0.8 ± 0.07 | 66.7 |
| This compound | 10 | 0.4 ± 0.05 | 33.3 |
| Bicalutamide (Ref) | 10 | 0.7 ± 0.06 | 58.3 |
Note: The data presented are representative and may not reflect the actual results for this compound. Researchers should generate their own data.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner of apoptosis.
Materials:
-
LNCaP cells
-
6-well plates
-
This compound stock solution (in DMSO)
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
Microplate reader
Protocol:
-
Seed LNCaP cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for 48 hours.
-
Harvest the cells and prepare cell lysates according to the manufacturer's protocol for the caspase-3 assay kit.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-3 substrate and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
Calculate the fold-change in caspase-3 activity relative to the vehicle control.
Data Presentation:
| Treatment | Concentration (µM) | Absorbance (405 nm) (Mean ± SD) | Caspase-3 Activity (Fold Change) |
| Vehicle Control | 0 | 0.2 ± 0.02 | 1.0 |
| This compound | 1 | 0.4 ± 0.03 | 2.0 |
| This compound | 10 | 0.8 ± 0.05 | 4.0 |
| Enzalutamide (B1683756) (Ref) | 10 | 0.6 ± 0.04 | 3.0 |
Note: The data presented are representative and may not reflect the actual results for this compound. Researchers should generate their own data. Enzalutamide has been shown to induce apoptosis.[4][5]
Western Blot Analysis of AR and PSA Expression
This method is used to detect changes in the protein levels of the androgen receptor (AR) and its downstream target, prostate-specific antigen (PSA).
Materials:
-
LNCaP cells
-
6-well plates
-
This compound stock solution (in DMSO)
-
Dihydrotestosterone (DHT)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-AR, anti-PSA, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed LNCaP cells in 6-well plates.
-
After 24 hours, replace the medium with a serum-free medium for 24 hours.
-
Treat the cells with this compound at various concentrations in the presence of 10 nM DHT for 48 hours. Include a control with DHT only.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control (GAPDH).
Data Presentation:
| Treatment | AR Expression (relative to GAPDH) | PSA Expression (relative to GAPDH) |
| DHT (10 nM) | 1.0 | 1.0 |
| DHT + this compound (1 µM) | 0.9 | 0.5 |
| DHT + this compound (10 µM) | 0.8 | 0.2 |
| DHT + Bicalutamide (10 µM) | 0.9 | 0.4 |
Note: The data presented are representative and based on expected outcomes for an AR antagonist. Researchers should generate their own data. Dihydrotestosterone (DHT) is known to increase PSA expression in LNCaP cells.[6][7]
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy in prostate cancer cell models. By systematically assessing its effects on cell proliferation, apoptosis, and androgen receptor signaling, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The provided data tables and diagrams serve as a guide for data presentation and interpretation, facilitating a comprehensive understanding of this compound's cellular effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A novel selective androgen receptor modulator (SARM) this compound exerts anti-androgenic activity in the prostate cancer xenograft R-3327G and anabolic activity on skeletal muscle mass & function in castrated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The androgen receptor antagonist enzalutamide induces apoptosis, dysregulates the heat shock protein system, and diminishes the androgen receptor and estrogen receptor β1 expression in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Androgen deprivation therapy sensitizes prostate cancer cells to T-cell killing through androgen receptor dependent modulation of the apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Androgen-induced prostate-specific antigen gene expression is mediated via dihydrotestosterone in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Muscle Wasting in Cancer Models with MK-4541
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing MK-4541, a selective androgen receptor modulator (SARM), in preclinical studies of cancer-induced muscle wasting, also known as cancer cachexia.
Introduction
Cancer cachexia is a multifactorial syndrome characterized by progressive muscle wasting, with or without loss of fat mass, that leads to significant functional impairment and increased mortality. Androgen deprivation therapy (ADT), a common treatment for prostate cancer, is a major contributor to muscle loss in this patient population. This compound is a dual-function SARM and 5α-reductase inhibitor that has demonstrated promising preclinical activity by simultaneously inhibiting the growth of androgen-dependent prostate tumors and exerting anabolic effects on skeletal muscle and bone.[1] This unique profile makes it a valuable tool for investigating therapeutic strategies to combat muscle wasting in the context of cancer.
Mechanism of Action
This compound is a steroidal AR modulator with tissue-selective activity. In tissues like muscle and bone, it acts as an agonist of the androgen receptor, promoting anabolic processes. In the prostate, it exhibits antagonistic effects, inhibiting androgen-driven growth.[1] The anabolic effects in muscle are believed to be mediated through the activation of pathways that increase protein synthesis and decrease protein degradation. While the precise downstream signaling of this compound in muscle is not fully elucidated in publicly available literature, androgens are known to influence key muscle regulatory pathways such as the Akt/mTOR pathway, which promotes muscle hypertrophy, and potentially inhibit catabolic pathways like the one mediated by myostatin.
Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating this compound in a model of androgen-dependent prostate cancer and muscle wasting.
Table 1: Effect of this compound on Tumor Growth in Dunning R3327-G Prostate Carcinoma Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | % Inhibition |
| Vehicle Control | 1250 ± 150 | - |
| This compound | 500 ± 100 | 60% |
| Castration | 450 ± 90 | 64% |
Table 2: Anabolic Effects of this compound in a Castrated Mouse Model of Muscle Wasting
| Parameter | Vehicle (Castrated) | This compound (Castrated) | Intact Control |
| Lean Body Mass (g) ± SEM | 18.5 ± 0.5 | 21.0 ± 0.7 | 21.5 ± 0.6 |
| Grip Strength (N) ± SEM | 1.2 ± 0.1 | 1.5 ± 0.1 | 1.6 ± 0.1 |
| Levator Ani Muscle Mass (mg) ± SEM | 10 ± 2 | 35 ± 5 | 40 ± 4 |
Table 3: Biomarker Modulation by this compound
| Biomarker | Intact + Vehicle | Castrated + Vehicle | Castrated + this compound |
| Plasma Testosterone (B1683101) (ng/mL) ± SEM | 5.0 ± 1.0 | <0.1 | <0.1 |
| Prostate Ki67 Expression (% positive cells) ± SEM | 25 ± 5 | 5 ± 1 | 6 ± 2 |
Experimental Protocols
Dunning R3327-G Prostate Carcinoma Xenograft Model
This model utilizes an androgen-sensitive rat prostate adenocarcinoma cell line to study the effects of compounds on tumor growth in vivo.[2][3][4][5][6]
Protocol:
-
Cell Culture: Culture Dunning R3327-G cells in an appropriate medium supplemented with fetal bovine serum.
-
Animal Model: Use male immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of Dunning R3327-G cells (typically 1 x 10⁶ to 5 x 10⁶ cells) in a suitable matrix (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Administration: Once tumors have reached the desired size, randomize animals into treatment groups. Administer this compound or vehicle control orally via gavage daily.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a humane endpoint. At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for Ki67).
Castrated Mouse Model of Muscle Wasting
Surgical castration is performed to induce androgen deficiency, leading to significant muscle atrophy. This model is particularly relevant for studying muscle wasting associated with ADT in prostate cancer.[7]
Protocol:
-
Animal Model: Use adult male mice (e.g., C57BL/6).
-
Surgical Procedure:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Make a small incision in the scrotum to expose the testes.
-
Ligate the spermatic cord and blood vessels.
-
Remove the testes.
-
Suture the incision.
-
Provide post-operative analgesia.
-
Allow a recovery period of at least one week before starting the treatment.
-
-
Treatment Administration: Randomize castrated mice into treatment groups and administer this compound or vehicle control orally via gavage daily. An intact (non-castrated) control group should also be included for comparison.
-
Functional Assessment: Measure grip strength periodically throughout the study.
-
Endpoint: After the treatment period (e.g., 4-8 weeks), euthanize the animals.
-
Tissue Collection: Carefully dissect and weigh specific muscles (e.g., gastrocnemius, tibialis anterior, levator ani) to assess muscle mass. Collect blood for hormone analysis.
Preparation and Administration of this compound
Protocol:
-
Formulation: Prepare a suspension of this compound in a suitable vehicle for oral administration. A common vehicle for preclinical oral gavage is 0.5% methylcellulose (B11928114) in sterile water.
-
Concentration: The concentration of the this compound suspension should be calculated based on the desired dose and the average body weight of the mice.
-
Administration: Administer the formulation orally to mice using a gavage needle. The volume administered is typically 10 mL/kg of body weight. Ensure proper technique to avoid injury to the esophagus or trachea.
Grip Strength Measurement
This non-invasive test is used to assess skeletal muscle function in mice.
Protocol:
-
Apparatus: Use a grip strength meter equipped with a wire grid or bar.
-
Procedure:
-
Hold the mouse by the tail and allow it to grasp the grid with its forelimbs.
-
Gently pull the mouse horizontally away from the meter until it releases its grip.
-
The meter will record the peak force exerted.
-
Perform multiple measurements (e.g., 3-5) for each mouse and record the average or maximum value.
-
The test can be adapted to measure the combined grip strength of all four limbs.
-
Quantification of Muscle Mass
Direct measurement of the wet weight of dissected muscles is a primary endpoint for assessing muscle atrophy or hypertrophy.
Protocol:
-
Dissection: Following euthanasia, carefully dissect individual muscles or muscle groups of interest (e.g., gastrocnemius, tibialis anterior, quadriceps, levator ani).
-
Weighing: Gently blot the dissected muscles to remove excess moisture and immediately weigh them on an analytical balance.
-
Normalization: Muscle mass can be normalized to the animal's body weight to account for differences in overall size.
Ki67 Immunohistochemistry
Ki67 is a marker of cellular proliferation. Its expression in tumor tissue can be used to assess the anti-proliferative effects of a treatment.
Protocol:
-
Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) from the paraffin-embedded tissue blocks and mount them on slides.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the Ki67 epitope.
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against Ki67.
-
Incubate with a labeled secondary antibody.
-
Develop the signal using a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Analysis: Quantify the percentage of Ki67-positive cells by manual counting or using image analysis software.
Plasma Testosterone Measurement
An enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying testosterone levels in plasma.
Protocol:
-
Sample Collection: Collect blood from mice via cardiac puncture or from the tail vein into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood to separate the plasma.
-
ELISA:
-
Use a commercially available testosterone ELISA kit.
-
Follow the manufacturer's instructions for the assay procedure, including the preparation of standards and samples, incubation times, and washing steps.
-
Measure the absorbance using a microplate reader.
-
Calculate the testosterone concentration in the samples based on the standard curve.
-
Visualizations
Caption: Putative signaling pathway of this compound in skeletal muscle.
Caption: General experimental workflow for in vivo studies.
References
- 1. A novel selective androgen receptor modulator (SARM) this compound exerts anti-androgenic activity in the prostate cancer xenograft R-3327G and anabolic activity on skeletal muscle mass & function in castrated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor progression in serial passages of the Dunning R3327-G rat prostatic adenocarcinoma: growth rate response to endocrine manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human prostatic inhibin suppresses tumor growth and inhibits clonogenic cell survival of a model prostatic adenocarcinoma, the Dunning R3327G rat tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dunning R3327-G prostate carcinoma of the rat: an appropriate model for drug evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beneficial effects of androgen-primed chemotherapy in the Dunning R3327 G model of prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Preclinical Evaluation of MK-4541: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the preclinical experimental design for evaluating MK-4541, a novel selective androgen receptor modulator (SARM) and 5α-reductase inhibitor. This compound has demonstrated potential as a therapeutic agent for prostate cancer by exhibiting anti-androgenic effects in prostatic tissue while simultaneously promoting anabolic activity in muscle and bone.[1][2] These unique tissue-selective properties necessitate a thorough and multi-faceted preclinical assessment. The following application notes and detailed protocols are intended to guide researchers in designing and executing robust in vitro and in vivo studies to characterize the efficacy, selectivity, and safety profile of this compound.
Introduction to this compound
This compound is a steroidal androgen receptor modulator that functions as a dual SARM and 5α-reductase inhibitor.[1] Its mechanism of action involves antagonizing the androgen receptor (AR) in the prostate, thereby inhibiting the growth of androgen-dependent prostate cancer cells.[2] Concurrently, it displays agonistic effects in other tissues, such as muscle and bone, which could mitigate the musculoskeletal side effects often associated with androgen deprivation therapy (ADT).[2][3] Preclinical studies have shown that this compound can inhibit prostate tumor growth and reduce plasma testosterone (B1683101) levels while increasing lean body mass and muscle function in rodent models.[2][3][4]
In Vitro Evaluation of this compound
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on androgen-sensitive and androgen-independent prostate cancer cell lines.
Experimental Protocol: WST-8 Cell Viability Assay
-
Cell Culture:
-
Culture androgen-sensitive prostate cancer cells (e.g., LNCaP) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture androgen-independent prostate cancer cells (e.g., PC-3, DU-145) in appropriate media (e.g., F-12K for DU-145, RPMI-1640 for PC-3) with similar supplements.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Ensure the final DMSO concentration is below 0.1%.
-
For LNCaP cells, use charcoal-stripped FBS to remove endogenous androgens and stimulate with a synthetic androgen like R1881 (e.g., 1 nM) in the presence or absence of this compound.[5]
-
Replace the culture medium in each well with 100 µL of the medium containing the respective concentrations of this compound. Include vehicle-only (DMSO) and untreated controls.
-
Incubate the plate for 48-72 hours.
-
-
WST-8 Assay:
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Western Blot Analysis of AR Signaling
Objective: To investigate the effect of this compound on the androgen receptor signaling pathway by assessing the expression levels of AR and its downstream target, prostate-specific antigen (PSA).
Experimental Protocol: Western Blotting
-
Cell Culture and Treatment:
-
Seed LNCaP cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) with and without R1881 (1 nM) stimulation for 24-48 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR (1:1000), PSA (1:1000), and a loading control like GAPDH or β-actin (1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Data Presentation: In Vitro Studies
| Cell Line | Assay | Parameter | This compound Concentration | Result |
| LNCaP | WST-8 | IC50 | 0.1 nM - 100 µM | TBD |
| PC-3 | WST-8 | IC50 | 0.1 nM - 100 µM | TBD |
| DU-145 | WST-8 | IC50 | 0.1 nM - 100 µM | TBD |
| LNCaP | Western Blot | AR Expression | 10 nM, 100 nM, 1 µM | TBD (% of control) |
| LNCaP | Western Blot | PSA Expression | 10 nM, 100 nM, 1 µM | TBD (% of control) |
In Vivo Evaluation of this compound
Prostate Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in an androgen-sensitive prostate cancer xenograft model.
Experimental Protocol: Dunning R3327-G Xenograft Model
-
Animal Model:
-
Use male immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.
-
Allow a one-week acclimatization period.
-
-
Tumor Cell Implantation:
-
The Dunning R3327-G tumor line is an androgen-dependent, fast-growing prostate carcinoma.[6][7]
-
Harvest Dunning R3327-G cells from in vitro culture or from a passaged tumor.
-
Prepare a single-cell suspension in a suitable medium (e.g., RPMI-1640) mixed with Matrigel (1:1 ratio).
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment groups may include: Vehicle control, this compound (e.g., 100 mg/kg and 200 mg/kg, oral gavage, daily), and a positive control such as bicalutamide.[3]
-
Administer the treatments for a predetermined period (e.g., 28-35 days).
-
-
Efficacy Assessment:
-
Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).
-
Monitor body weight and general health of the animals regularly.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Collect blood for pharmacokinetic and biomarker analysis.
-
Assessment of Anabolic Effects
Objective: To determine the anabolic effects of this compound on muscle mass, muscle function, and bone density in a castrated rodent model.
Experimental Protocol: Anabolic Assessment in Castrated Mice
-
Animal Model and Surgical Procedure:
-
Use adult male mice.
-
Perform surgical castration (orchidectomy) to induce an androgen-deficient state. Include a sham-operated control group.
-
Allow a recovery period of 2-4 weeks post-surgery.
-
-
Treatment:
-
Randomize the castrated mice into treatment groups: Vehicle control and this compound (e.g., 100 mg/kg and 200 mg/kg, oral gavage, daily).
-
Treat the animals for 4-8 weeks.
-
-
Muscle Mass and Function Assessment:
-
Grip Strength: Measure forelimb grip strength weekly using a grip strength meter.
-
Muscle Mass: At the end of the study, dissect and weigh specific muscles (e.g., gastrocnemius, tibialis anterior, levator ani).
-
-
Bone Density Assessment:
-
Micro-Computed Tomography (micro-CT): Perform in vivo micro-CT scans of the femur or tibia at the beginning and end of the treatment period to assess changes in bone mineral density (BMD), trabecular bone volume, and other bone microarchitecture parameters.
-
Data Presentation: In Vivo Studies
| Study | Animal Model | Treatment Group | Tumor Volume (mm³) | Muscle Mass (g) | Grip Strength (N) | Bone Mineral Density (mg/cm³) |
| Efficacy | Dunning R3327-G Xenograft | Vehicle Control | TBD (Mean ± SD) | N/A | N/A | N/A |
| This compound (100 mg/kg) | TBD (Mean ± SD) | N/A | N/A | N/A | ||
| This compound (200 mg/kg) | TBD (Mean ± SD) | N/A | N/A | N/A | ||
| Bicalutamide | TBD (Mean ± SD) | N/A | N/A | N/A | ||
| Anabolic | Castrated Mice | Sham + Vehicle | N/A | TBD (Mean ± SD) | TBD (Mean ± SD) | TBD (Mean ± SD) |
| Castrated + Vehicle | N/A | TBD (Mean ± SD) | TBD (Mean ± SD) | TBD (Mean ± SD) | ||
| Castrated + this compound (100 mg/kg) | N/A | TBD (Mean ± SD) | TBD (Mean ± SD) | TBD (Mean ± SD) | ||
| Castrated + this compound (200 mg/kg) | N/A | TBD (Mean ± SD) | TBD (Mean ± SD) | TBD (Mean ± SD) |
Pharmacokinetic and Toxicology Studies
Pharmacokinetic (PK) Studies
Objective: To determine the pharmacokinetic profile of this compound in rodents.
Experimental Protocol: Rodent PK Study
-
Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.
-
Administration: Administer a single dose of this compound via intravenous (i.v.) and oral (p.o.) routes.
-
Sample Collection: Collect serial blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or saphenous vein.[8][9]
-
Analysis: Analyze plasma concentrations of this compound using LC-MS/MS.
-
Parameters: Calculate key PK parameters including Cmax, Tmax, AUC, half-life, and oral bioavailability.
Toxicology Studies
Objective: To assess the safety profile of this compound in preclinical models.
Experimental Design: Dose Range-Finding and Repeat-Dose Toxicology
-
Dose Range-Finding Study: Conduct a single-dose escalation study in two species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicology Study: Perform a 28-day repeat-dose study in two species. Administer this compound daily via the intended clinical route (oral). Include a control group and at least three dose levels (low, mid, high).
-
Endpoints: Monitor clinical signs, body weight, food consumption, hematology, clinical chemistry, and perform a full histopathological examination of all major organs at the end of the study.
Visualizations
Androgen Receptor Signaling Pathway
Caption: Androgen Receptor (AR) Signaling Pathway and points of inhibition by this compound.
Preclinical Experimental Workflow for this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A novel selective androgen receptor modulator (SARM) this compound exerts anti-androgenic activity in the prostate cancer xenograft R-3327G and anabolic activity on skeletal muscle mass & function in castrated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ergo-log.com [ergo-log.com]
- 5. Androgens Regulate Prostate Cancer Cell Growth via an AMPK-PGC-1α-Mediated Metabolic Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor progression in serial passages of the Dunning R3327-G rat prostatic adenocarcinoma: growth rate response to endocrine manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometric analysis of R3327 rat prostate adenocarcinoma grown in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. einsteinmed.edu [einsteinmed.edu]
- 9. Sampling methods for pharmacokinetic studies in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution and Administration of MK-4541 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of MK-4541, a selective androgen receptor modulator (SARM) and 5α-reductase inhibitor, for in vivo animal studies. The following information is based on established methodologies from preclinical research.
Physicochemical Properties and Solubility
This compound is a steroidal compound that typically exists as a solid at room temperature.[1] It is characterized by low water solubility, necessitating the use of specific vehicles for effective oral administration in animal models.[1] While poorly soluble in aqueous solutions, this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1]
Table 1: Physicochemical and Storage Information for this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₁F₃N₂O₃ | [1] |
| Molecular Weight | 428.49 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
Recommended Administration Route
Based on preclinical studies, the intended and most common route of administration for this compound is oral.[2][3][4] This is typically achieved through oral gavage to ensure accurate dosing.
Vehicle Formulations for Oral Administration
Given its hydrophobic nature, this compound is most commonly administered as a suspension. A widely used and effective vehicle is a 0.5% solution of methylcellulose (B11928114) (MC) or carboxymethylcellulose (CMC) in water.[5] The addition of a surfactant, such as Tween-80, can further improve the stability and homogeneity of the suspension.
Table 2: Common Vehicle Formulations for Oral Administration of Poorly Soluble Compounds
| Vehicle Composition | Notes | Reference |
| 0.5% Methylcellulose in water | A standard vehicle for suspending hydrophobic compounds for oral gavage. | [6] |
| 0.5% Carboxymethylcellulose (CMC) in water | An alternative to methylcellulose with similar properties. | [1] |
| 0.5% Methylcellulose with 0.2% Tween-80 in water | The addition of Tween-80 acts as a wetting agent to improve suspension uniformity. | [5] |
| PEG400 | Can be used for dissolution, but may have its own physiological effects. | [1] |
Experimental Protocols
Protocol 1: Preparation of 0.5% Methylcellulose Vehicle
This protocol details the preparation of a 0.5% (w/v) methylcellulose solution, a standard vehicle for oral gavage of hydrophobic compounds.
Materials:
-
Methylcellulose powder
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Beaker
-
Graduated cylinder
Procedure:
-
Heat approximately one-third of the total required volume of deionized water to 60-70°C.
-
While stirring the heated water, slowly add the methylcellulose powder to prevent clumping and ensure it is thoroughly wetted.
-
Once the powder is fully dispersed, remove the beaker from the heat.
-
Add the remaining two-thirds of the cold deionized water to the mixture.
-
Continue stirring until the solution becomes clear. This may require stirring for an extended period (e.g., overnight) at 4°C to ensure complete dissolution.
Protocol 2: Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a homogenous suspension of this compound for administration to rodents.
Materials:
-
This compound powder
-
Prepared sterile 0.5% methylcellulose vehicle
-
Sterile microcentrifuge tubes or other appropriate containers
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. It is advisable to prepare a slight excess to account for any potential loss.
-
Weigh the calculated amount of this compound powder and place it in a sterile container.
-
Add a small volume of the 0.5% methylcellulose vehicle to the this compound powder to create a paste. This initial wetting step helps to prevent clumping.
-
Gradually add the remaining volume of the 0.5% methylcellulose vehicle to the paste while continuously vortexing or stirring to ensure a uniform suspension.
-
Visually inspect the suspension for homogeneity before each administration. It is crucial to re-suspend the formulation by vortexing immediately before dosing each animal to ensure consistent delivery of the compound.
Protocol 3: Administration by Oral Gavage in Mice
This protocol outlines the standard procedure for administering the this compound suspension to mice via oral gavage.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped for adult mice)
-
Syringes
Procedure:
-
Ensure the this compound suspension is thoroughly mixed immediately before drawing it into the syringe.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth toward the esophagus.
-
The needle should pass smoothly down the esophagus without resistance. If any resistance is felt, withdraw the needle and reposition it. Do not force the needle , as this can cause serious injury.
-
Once the needle is correctly positioned in the esophagus, dispense the calculated volume of the this compound suspension.
-
Withdraw the needle smoothly and return the animal to its cage.
-
Monitor the animal for a short period after dosing to ensure there are no adverse reactions.
Table 3: Dosing Parameters for this compound in Animal Studies
| Parameter | Recommendation | Reference |
| Administration Route | Oral Gavage | [1][3] |
| Vehicle | 0.5% Methylcellulose in water | [6] |
| Typical Dosing Volume (Mice) | 5-10 mL/kg of body weight | [5] |
Note: The specific concentration of this compound in the vehicle will depend on the target dose (in mg/kg) and the administration volume. Researchers should calculate the concentration accordingly.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for preparing and administering this compound in animal studies, as well as a simplified representation of its mechanism of action.
Caption: Workflow for this compound Formulation and Administration.
Caption: Simplified Mechanism of Action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel selective androgen receptor modulator (SARM) this compound exerts anti-androgenic activity in the prostate cancer xenograft R-3327G and anabolic activity on skeletal muscle mass & function in castrated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of an anabolic selective androgen receptor modulator that actively induces death of androgen-independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the In Vivo Impact of MK-4541 on Bone Density
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-4541 is a novel, orally bioavailable selective androgen receptor modulator (SARM) and 5α-reductase inhibitor.[1][2] Preclinical studies have indicated its potential for anabolic effects on musculoskeletal tissues while exhibiting anti-androgenic activity in the prostate.[3][4][5] Notably, this compound has been shown to maintain lean body mass and support bone formation in an ovariectomized rat model, suggesting its therapeutic potential for conditions associated with bone loss, such as osteoporosis.[3][4] Androgens are crucial for the maintenance of the musculoskeletal system.[4] Androgen deprivation therapy (ADT), a common treatment for prostate cancer, is associated with significant bone loss and an increased risk of fractures.[5][6][7] SARMs like this compound are being investigated for their ability to provide the bone-protective benefits of androgens without the adverse effects on the prostate.[8]
These application notes provide detailed protocols for assessing the in vivo effects of this compound on bone density using an ovariectomy-induced osteoporosis model in rats. The described methodologies include non-invasive imaging techniques and analysis of serum biomarkers of bone turnover.
Signaling Pathway of this compound in Bone
This compound, as a SARM, selectively targets androgen receptors (AR) in various tissues. In bone, the binding of this compound to AR in osteoblasts is hypothesized to stimulate their proliferation and differentiation, leading to increased bone formation. Concurrently, it may suppress the signaling pathways that lead to the differentiation and activity of osteoclasts, the cells responsible for bone resorption. This dual action is expected to shift the balance of bone remodeling in favor of a net gain in bone mass and density.
References
- 1. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. DEXA [whitelabs.org]
- 4. A novel selective androgen receptor modulator (SARM) this compound exerts anti-androgenic activity in the prostate cancer xenograft R-3327G and anabolic activity on skeletal muscle mass & function in castrated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Exercise on Bone Remodeling-Related Hormones and Cytokines in Ovariectomized Rats: A Model of Postmenopausal Osteoporosis | PLOS One [journals.plos.org]
- 8. Rat Model for Osteoporosis - Enamine [enamine.net]
Application Notes and Protocols: Laboratory Synthesis and Purification of MK-4541
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-4541 is a potent, orally bioavailable, and tissue-selective androgen receptor modulator (SARM) and a 5α-reductase inhibitor.[1] Developed by Merck, it belongs to the 4-azasteroid class of compounds.[1] Preclinical studies have demonstrated its dual activity, exhibiting anabolic effects on muscle and bone while demonstrating anti-androgenic activity in the prostate.[2][3][4] This unique profile makes this compound a person of interest for potential therapeutic applications, including the treatment of prostate cancer and muscle-wasting conditions.[2][3][5]
These application notes provide a comprehensive overview of a hypothetical laboratory-scale synthesis and purification of this compound, based on established methodologies for analogous 4-azasteroid compounds. The provided protocols are intended for informational purposes and should be adapted and optimized by qualified researchers.
Hypothetical Synthesis and Purification Data
The following tables summarize hypothetical quantitative data for the synthesis and purification of this compound. These values are illustrative and will vary based on experimental conditions.
Table 1: Hypothetical Synthesis Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Oxidative Cleavage of Steroid Precursor | OsO₄, NaIO₄ | Dioxane/Water | 25 | 4 | 85 |
| 2 | Azacyclization | NH₄OAc, Acetic Acid | Toluene (B28343) | 110 | 12 | 70 |
| 3 | Carbamate Formation | 2,2,2-Trifluoroethyl chloroformate, Et₃N | Dichloromethane (B109758) | 0-25 | 6 | 75 |
Table 2: Purification and Final Product Characterization
| Purification Method | Mobile Phase/Eluent | Purity (by HPLC) (%) | Overall Yield (%) | Molecular Formula | Molecular Weight ( g/mol ) |
| Flash Chromatography | Ethyl Acetate (B1210297)/Hexane (B92381) Gradient | >95 | 53 | C₂₂H₃₁F₃N₂O₃ | 428.49 |
| Preparative HPLC | Acetonitrile (B52724)/Water Gradient | >99 | 45 | C₂₂H₃₁F₃N₂O₃ | 428.49 |
Experimental Protocols
Disclaimer: The following protocols are hypothetical and based on general synthetic methods for 4-azasteroids. They have not been validated for the specific synthesis of this compound and should be approached with appropriate caution and optimization.
Synthesis of this compound (Hypothetical)
Step 1: Oxidative Cleavage of a Suitable Steroid Precursor
-
To a solution of a suitable steroid precursor (e.g., a protected enone, 1.0 eq) in a mixture of dioxane and water (4:1, 10 mL/mmol) at room temperature, add a catalytic amount of osmium tetroxide (OsO₄, 0.02 eq).
-
Slowly add sodium periodate (B1199274) (NaIO₄, 4.0 eq) in portions over 1 hour.
-
Stir the reaction mixture vigorously at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude seco-acid.
Step 2: Azacyclization to Form the 4-Azasteroid Core
-
Dissolve the crude seco-acid (1.0 eq) and ammonium (B1175870) acetate (NH₄OAc, 5.0 eq) in glacial acetic acid and toluene (1:1, 15 mL/mmol).
-
Heat the mixture to reflux (approximately 110 °C) with a Dean-Stark apparatus to remove water.
-
Maintain reflux for 12 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
Step 3: Carbamate Formation
-
Dissolve the 4-azasteroid intermediate (1.0 eq) in anhydrous dichloromethane (20 mL/mmol) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (B128534) (Et₃N, 1.5 eq) dropwise.
-
Slowly add a solution of 2,2,2-trifluoroethyl chloroformate (1.2 eq) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.
Purification of this compound
1. Flash Column Chromatography (Initial Purification)
-
Prepare a silica (B1680970) gel column with a suitable diameter.
-
Load the crude this compound onto the column using a minimal amount of dichloromethane.
-
Elute the compound using a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield partially purified this compound.
2. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)
-
Dissolve the partially purified this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Inject the solution onto a preparative reverse-phase C18 HPLC column.
-
Elute the compound using a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) at an appropriate flow rate.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 220 nm).
-
Collect the fraction corresponding to the main peak of this compound.
-
Lyophilize the collected fraction to obtain highly pure this compound.
Visualizations
Signaling Pathway of this compound
Caption: Signaling Pathway of this compound.
Experimental Workflow for Synthesis and Purification
Caption: Synthesis and Purification Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A novel selective androgen receptor modulator (SARM) this compound exerts anti-androgenic activity in the prostate cancer xenograft R-3327G and anabolic activity on skeletal muscle mass & function in castrated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ergo-log.com [ergo-log.com]
Application Note: Quantitative Analysis of MK-4541 in Tissue Samples by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective method for the quantification of MK-4541, a selective androgen receptor modulator (SARM), in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines procedures for tissue homogenization, solid-phase extraction (SPE) for sample clean-up and concentration, and optimized LC-MS/MS conditions for the accurate determination of this compound levels. This method is intended for researchers, scientists, and drug development professionals involved in preclinical studies requiring the analysis of this compound distribution in various tissues.
Introduction
This compound is a potent, non-steroidal SARM that has shown promise in preclinical studies for its anabolic effects on muscle and bone, as well as its anti-androgenic activity in prostate cancer models. To understand its pharmacokinetic and pharmacodynamic properties, it is crucial to have a reliable analytical method to quantify its concentration in different biological matrices, including various tissues. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and wide dynamic range. This document provides a detailed protocol for the extraction and analysis of this compound from tissue samples, which can be adapted and validated for specific research needs.
Data Presentation
The following table summarizes the hypothetical performance characteristics of the described method. These values are representative and should be confirmed during in-lab method validation.
| Parameter | Result |
| Linearity Range | 0.1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Intra-day Precision and Accuracy | |
| LLOQ (0.1 ng/mL) | CV: 8.5%, Accuracy: 95.2% |
| Low QC (0.3 ng/mL) | CV: 6.2%, Accuracy: 98.7% |
| Mid QC (50 ng/mL) | CV: 4.5%, Accuracy: 101.3% |
| High QC (800 ng/mL) | CV: 3.8%, Accuracy: 99.5% |
| Inter-day Precision and Accuracy | |
| LLOQ (0.1 ng/mL) | CV: 10.2%, Accuracy: 93.8% |
| Low QC (0.3 ng/mL) | CV: 8.1%, Accuracy: 97.5% |
| Mid QC (50 ng/mL) | CV: 5.9%, Accuracy: 102.1% |
| High QC (800 ng/mL) | CV: 5.2%, Accuracy: 100.8% |
| Recovery | |
| Low QC (0.3 ng/mL) | 88.5% |
| Mid QC (50 ng/mL) | 92.1% |
| High QC (800 ng/mL) | 90.7% |
| Matrix Effect | |
| Low QC (0.3 ng/mL) | 95.3% |
| High QC (800 ng/mL) | 98.2% |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal standard (IS), e.g., a stable isotope-labeled this compound or a structurally similar compound
-
LC-MS grade acetonitrile, methanol (B129727), and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Mixed-mode solid-phase extraction (SPE) cartridges (e.g., C18 with cation exchange)
-
All other chemicals and solvents should be of analytical grade or higher.
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with 50:50 (v/v) methanol:water to cover the desired calibration range. Prepare separate working solutions for QC samples.
-
Calibration Standards and QC Samples: Spike blank tissue homogenate (see section 3) with the appropriate working solutions to create calibration standards and QC samples at LLOQ, low, mid, and high concentrations.
Tissue Sample Preparation and Homogenization
-
Accurately weigh the frozen tissue sample (e.g., 100 mg).
-
Add ice-cold homogenization buffer (e.g., 4 volumes of buffer to tissue weight, 400 µL for 100 mg of tissue).
-
Homogenize the tissue on ice using a bead beater, rotor-stator homogenizer, or other suitable mechanical disruption method until no visible tissue fragments remain.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the extraction procedure.
Solid-Phase Extraction (SPE) Protocol
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of homogenization buffer.
-
Loading: To 200 µL of tissue homogenate supernatant, add 20 µL of the IS working solution and vortex. Load the entire mixture onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute this compound and the IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A and B mixture (e.g., 50:50 v/v) for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)
-
Internal Standard: Precursor ion > Product ion (Quantifier)
-
Note: Specific MRM transitions must be determined by infusing the pure compounds into the mass spectrometer.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound in tissue samples.
Caption: Simplified signaling pathway of this compound as a SARM.
Disclaimer
The method described in this application note is a template and has not been fully validated. It is the responsibility of the end-user to develop, validate, and implement a bioanalytical method that meets the specific requirements of their research and any applicable regulatory guidelines. This includes, but is not limited to, the optimization of all experimental parameters and a full method validation to assess linearity, accuracy, precision, selectivity, stability, recovery, and matrix effects.
Troubleshooting & Optimization
improving MK-4541 solubility for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with MK-4541 for in vitro experiments.
Understanding this compound
This compound is a selective androgen receptor modulator (SARM) and a 5α-reductase inhibitor.[1][2] Structurally, it is a 4-azasteroid derivative, which contributes to its lipophilic nature and consequently, poor aqueous solubility.[1][3] This characteristic can present challenges when preparing solutions for in vitro assays.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. Understanding these properties is crucial for developing an effective solubilization strategy.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₁F₃N₂O₃ | [1] |
| Molecular Weight | 428.49 g/mol | [1] |
| LogP | ~4.45 - 4.7 | [2][4] |
| pKa (Strongest Acidic) | 3.76 | [2] |
| pKa (Strongest Basic) | 1.7 | [2] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS?
A1: this compound is a lipophilic compound with a high LogP value (~4.45-4.7), indicating poor water solubility.[2][4] Direct dissolution in aqueous buffers is generally not feasible. An organic co-solvent or a specialized formulation approach is required.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended organic solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for in vitro use.
Q3: What is the maximum permissible concentration of DMSO in my cell culture?
A3: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[5] However, some sensitive or primary cell lines may require lower concentrations, typically at or below 0.1%.[5] It is always recommended to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line.
Q4: Can I use other solvents besides DMSO?
A4: While other organic solvents like ethanol (B145695) or methanol (B129727) can dissolve this compound, they are generally more volatile and can be more cytotoxic to cells than DMSO. If you must use an alternative, ensure you perform thorough validation to confirm it does not interfere with your experimental outcomes.
Q5: My compound precipitates when I dilute my DMSO stock solution into the aqueous culture medium. What should I do?
A5: This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous medium. Please refer to the Troubleshooting Guide below for detailed steps to address this problem.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions for in vitro experiments.
Issue 1: Precipitation upon dilution in aqueous media
-
Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.
-
Solutions:
-
Increase Dilution Factor: Ensure the final concentration of your DMSO stock in the culture medium is low (e.g., 0.1% to 0.5%). This may require preparing a more concentrated DMSO stock solution if your desired final concentration of this compound is high.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the DMSO stock into a small volume of media or PBS, vortex gently, and then add this intermediate dilution to the final volume.
-
Use of a Surfactant: Incorporate a biocompatible, non-ionic surfactant such as Pluronic® F-68 into your culture medium at a low concentration (e.g., 0.05-0.1%) to help maintain the solubility of this compound.[6][7]
-
Complexation with Cyclodextrins: For compounds with poor aqueous solubility, cyclodextrins can be used to form inclusion complexes, which are more water-soluble.[8][9][10][11] Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for steroidal compounds.[12][13]
-
Issue 2: Observed cytotoxicity in vehicle control group
-
Cause: The concentration of the organic solvent (e.g., DMSO) is too high for your specific cell line.
-
Solutions:
-
Reduce Solvent Concentration: Lower the final concentration of DMSO in your culture medium to 0.1% or less.
-
Perform a Dose-Response Curve: Test a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%) on your cells to determine the highest tolerable concentration that does not affect cell viability or the experimental endpoint.
-
Explore Alternative Solubilization Methods: Consider using cyclodextrins or Pluronic® F-68, which are generally less toxic than organic solvents.
-
Issue 3: Inconsistent experimental results
-
Cause: This could be due to incomplete dissolution or precipitation of this compound over time.
-
Solutions:
-
Ensure Complete Initial Dissolution: When preparing the stock solution in DMSO, ensure the compound is completely dissolved. Gentle warming (to 37°C) and vortexing can aid this process.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your culture medium immediately before each experiment. Do not store diluted aqueous solutions of this compound, as the compound may precipitate over time.
-
Visually Inspect Solutions: Before adding the final dilution to your cells, visually inspect the solution for any signs of precipitation or cloudiness.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out a precise amount of this compound powder (e.g., 4.28 mg).
-
Solvent Addition: Add the appropriate volume of sterile, cell-culture grade DMSO to achieve a 10 mM concentration. For 4.28 mg of this compound (MW: 428.49 g/mol ), you would add 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. If necessary, warm the vial briefly in a 37°C water bath to aid dissolution.
-
Sterilization: While not always necessary if using sterile DMSO and aseptic technique, the solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your desired aqueous buffer or cell culture medium.
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 molar ratio is a good starting point.
-
Complexation:
-
Add the weighed this compound powder to the HP-β-CD solution.
-
Stir or vortex the mixture vigorously at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
-
Sterilization and Use: Sterilize the final solution by filtering through a 0.22 µm filter. This solution can then be further diluted in the cell culture medium for your experiment.
Solubilization Strategy Workflow
The following diagram outlines a decision-making workflow for solubilizing this compound.
Caption: Decision workflow for preparing this compound solutions.
Mechanism of Action and Signaling Pathway
This compound is a dual-action molecule that functions as both a selective androgen receptor (AR) antagonist and a 5α-reductase inhibitor.[1][2] In the context of prostate cancer, its primary mechanism involves blocking the androgen signaling pathway, which is a key driver of prostate cancer cell proliferation and survival.[14][15] By acting as an antagonist, this compound prevents androgens like dihydrotestosterone (B1667394) (DHT) from binding to and activating the AR.[3] This inhibition of AR signaling ultimately leads to a decrease in the transcription of androgen-dependent genes, resulting in reduced cell proliferation and the induction of apoptosis (programmed cell death).[16][17] Studies have shown that this compound can induce apoptosis through the activation of caspase-3.[3]
Androgen Receptor Signaling Pathway and this compound Inhibition
The diagram below illustrates the canonical androgen receptor signaling pathway and the points of inhibition by this compound.
Caption: this compound inhibits androgen signaling and induces apoptosis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ergo-log.com [ergo-log.com]
- 4. This compound | Androgen Receptor Modulator | CAS# 796885-38-6 | InvivoChem [invivochem.com]
- 5. lifetein.com [lifetein.com]
- 6. openbiotechnologyjournal.com [openbiotechnologyjournal.com]
- 7. Effect of surfactant pluronic F-68 on CHO cell growth, metabolism, production, and glycosylation of human recombinant IFN-γ in mild operating conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solubilizing steroidal drugs by β-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel selective androgen receptor modulator (SARM) this compound exerts anti-androgenic activity in the prostate cancer xenograft R-3327G and anabolic activity on skeletal muscle mass & function in castrated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
potential off-target effects of MK-4541 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of MK-4541. The information is intended for researchers, scientists, and drug development professionals to anticipate and address unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dual-action compound, functioning as both a selective androgen receptor modulator (SARM) and a 5α-reductase inhibitor.[1][2] In prostate cancer cells, it acts as an androgen receptor (AR) antagonist, inhibiting androgen-dependent growth.[2][3][4] Conversely, in tissues like muscle and bone, it exhibits anabolic (agonistic) effects.[1][2][4] Its activity as a 5α-reductase inhibitor prevents the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT).[2][4]
Q2: Are there any publicly available broad selectivity profiles (e.g., kinome scans) for this compound?
Q3: As a 4-azasteroid, what are the theoretical off-target concerns for this compound?
The 4-azasteroid scaffold is known to primarily target steroid hormone receptors and related enzymes. While designed for AR and 5α-reductase, cross-reactivity with other steroid receptors (e.g., progesterone, glucocorticoid receptors) could be a theoretical possibility, although many 4-azasteroids have been developed to have high specificity for 5α-reductase with low affinity for the androgen receptor. Researchers should consider the hormonal status of their model systems and potential confounding effects if cross-reactivity is suspected.
Q4: My cells are showing a phenotype inconsistent with androgen receptor antagonism. What could be the cause?
This could be indicative of an off-target effect. The unexpected phenotype could arise from the compound interacting with other signaling pathways. It is also possible that in your specific cell model, the downstream effects of AR modulation and 5α-reductase inhibition lead to a non-canonical response. A systematic troubleshooting approach, as outlined in the guides below, is recommended.
Troubleshooting Guides
Scenario 1: Unexpected Change in Cell Proliferation or Viability
Issue: You observe a decrease in cell viability in an AR-negative cell line, or an unexpected anti-proliferative effect in a cell line where AR antagonism should not induce this phenotype.
Possible Cause: Off-target cytotoxic or cytostatic effects.
Troubleshooting Steps:
-
Confirm Target Expression: Verify the absence of Androgen Receptor expression in your cell line via Western Blot or qPCR.
-
Dose-Response Analysis: Perform a dose-response curve to determine if the effect is dose-dependent. High concentrations are more likely to induce off-target effects.
-
Use a Structurally Different Control: Compare the effects of this compound with a structurally unrelated AR antagonist and a separate 5α-reductase inhibitor. If the phenotype is unique to this compound, it strengthens the possibility of an off-target effect.
-
Rescue Experiment: If a specific off-target is suspected, attempt a rescue experiment by overexpressing the putative off-target or using a known activator of the affected pathway.
Scenario 2: Alterations in Unrelated Signaling Pathways
Issue: Your transcriptomic or proteomic data shows modulation of pathways not directly linked to AR or 5α-reductase signaling (e.g., unexpected kinase pathway activation/inhibition).
Possible Cause: Direct or indirect off-target interaction with components of other signaling cascades.
Troubleshooting Steps:
-
Biochemical Assays: To determine if the effect is direct, test this compound in a cell-free biochemical assay with the suspected off-target protein (e.g., a purified kinase assay).
-
Cellular Thermal Shift Assay (CETSA): This method can be used to assess target engagement in a cellular context. A thermal shift of a suspected off-target protein in the presence of this compound would indicate a direct interaction.
-
Pathway Inhibitors: Use well-characterized inhibitors of the unexpectedly modulated pathway to see if the phenotype observed with this compound can be phenocopied or reversed.
Quantitative Data Summary
As specific off-target interaction data for this compound is not publicly available, the following table presents a hypothetical selectivity profile. This is for illustrative purposes to guide researchers in how to present their own findings from selectivity screening.
| Target Class | On-Target/Off-Target | IC50 / Ki (nM) | Assay Type | Notes |
| Androgen Receptor | On-Target | X | Radioligand Binding | Antagonist in prostate cells |
| 5α-Reductase Type 1 | On-Target | Y | Enzyme Activity | Inhibitor |
| 5α-Reductase Type 2 | On-Target | Z | Enzyme Activity | Inhibitor |
| Kinase A | Off-Target | >10,000 | Biochemical | Example of a clean result |
| GPCR B | Off-Target | 5,000 | Radioligand Binding | Example of weak off-target |
| Ion Channel C | Off-Target | 800 | Electrophysiology | Example of a potential off-target hit |
Experimental Protocols
Protocol 1: Broad Kinase Selectivity Profiling
This protocol outlines a general method for screening this compound against a panel of kinases to identify potential off-target interactions.
Objective: To determine the inhibitory activity of this compound against a broad range of kinases.
Methodology:
-
Kinase Panel: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a panel of several hundred kinases.
-
Compound Concentration: Perform an initial screen at a high concentration of this compound (e.g., 10 µM) to identify any potential hits.
-
Assay Format: A common format is a radiometric assay using ³³P-ATP or a fluorescence-based assay that measures ADP production (e.g., ADP-Glo).
-
Data Analysis: Results are typically expressed as the percentage of remaining kinase activity in the presence of the compound compared to a vehicle control. A significant inhibition (e.g., >50%) flags a potential off-target interaction.
-
Follow-up: For any identified hits, perform a dose-response experiment to determine the IC50 value, which quantifies the potency of the off-target inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to assess the engagement of this compound with potential intracellular off-targets in a cellular environment.
Objective: To determine if this compound directly binds to a suspected off-target protein in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle (DMSO) or a relevant concentration of this compound for a specified time.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a few minutes. This will denature and precipitate proteins.
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Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.
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Protein Quantification: Analyze the soluble fraction by Western Blot using an antibody specific to the suspected off-target protein.
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Data Analysis: If this compound binds to the protein, it will stabilize it against heat-induced denaturation. This will result in more of the protein remaining in the soluble fraction at higher temperatures compared to the vehicle-treated control. This "thermal shift" indicates target engagement.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A novel selective androgen receptor modulator (SARM) this compound exerts anti-androgenic activity in the prostate cancer xenograft R-3327G and anabolic activity on skeletal muscle mass & function in castrated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing MK-4541 (Doravirine) Stability in Long-Term Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability of MK-4541 (Doravirine) in long-term studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
A1: this compound, also known as Doravirine, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2][3] Its chemical formula is C₁₇H₁₁ClF₃N₅O₃, with a molecular weight of 425.75 g/mol .[2] Doravirine is practically insoluble in water, with a solubility of 2.73 mg/L at pH 7.[2][4]
Q2: What are the known stability characteristics of Doravirine?
A2: Doravirine is susceptible to degradation under specific conditions. Forced degradation studies have shown that it is particularly amenable to degradation by photolysis (exposure to light) and under basic (alkaline) conditions.[4] Conversely, it has demonstrated stability under oxidative, acidic, and thermal stress conditions.[4]
Q3: What are the primary degradation products of Doravirine?
A3: Under photolytic and basic stress conditions, four main degradation products have been identified and characterized using liquid chromatography coupled with high-resolution mass spectrometry (LC-MS/MS).[4] The formation of these degradation products should be monitored in stability studies.[4][5]
Q4: What are the recommended storage conditions for Doravirine in the laboratory?
A4: Based on its stability profile, Doravirine should be protected from light and stored in a neutral or slightly acidic environment. It is advisable to store stock solutions and experimental samples in amber vials or wrapped in aluminum foil to prevent photolytic degradation. Avoid exposure to basic solutions for extended periods. For long-term storage, refer to the manufacturer's specific recommendations, though storage at controlled room temperature or refrigerated conditions in a desiccated environment is a common practice for solid compounds.
Troubleshooting Guide
Q1: I am observing unexpected peaks in my chromatogram when analyzing Doravirine samples. What could be the cause?
A1: Unexpected peaks are likely due to the degradation of Doravirine. The most common causes of degradation are exposure to light and basic conditions.[4] Review your experimental workflow to identify any potential exposure to these conditions. Ensure that your solvents are not alkaline and that you are using appropriate light-protective containers for sample preparation and storage.
Q2: My Doravirine stock solution seems to have lost potency over time. How can I investigate this?
A2: A loss of potency is a strong indicator of degradation. To confirm this, you can perform a stability-indicating HPLC or UPLC analysis to quantify the amount of parent Doravirine and detect the presence of degradation products.[6][7] Compare the chromatogram of your aged stock solution to that of a freshly prepared standard. If degradation is confirmed, prepare fresh stock solutions and ensure they are stored under appropriate light-protected and non-basic conditions.
Q3: Can I crush Doravirine tablets for my experiments?
A3: There is no available data on the stability of crushed Doravirine tablets, and this method of administration is not recommended.[2] Crushing the tablets could expose the active pharmaceutical ingredient to environmental factors like light and humidity, potentially accelerating degradation.[4] It is advisable to use the powdered form of the compound if available, or to develop a validated dissolution method for the tablets if necessary.
Data Presentation
Table 1: Summary of Doravirine Stability under Forced Degradation Conditions
| Stress Condition | Parameters | Observation | Reference |
| Photolytic | Q-SUN XE-1 Xenon test chamber, 2 hours | Rapid degradation | [4] |
| Basic Hydrolysis | 0.1 N NaOH, 2 days | Rapid degradation | [4] |
| Acidic Hydrolysis | 1 N HCl, 2 days | No significant loss | [4] |
| Oxidative | 3.5% H₂O₂, 2 days | No significant loss | [4] |
| Thermal | 80 °C, 2 days | No significant loss | [4] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Doravirine Analysis
This protocol is adapted from published methods for the analysis of Doravirine and its degradation products.[4][7]
-
Instrumentation: A reverse-phase high-performance liquid chromatography (RP-HPLC) system with a UV detector.
-
Column: Zorbax SB-C8 (250 mm × 4.6 mm, 5 µm) or equivalent.[4]
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Mobile Phase: A gradient of 0.1% (v/v) formic acid in water (Solvent A) and 0.1% (v/v) formic acid in acetonitrile (B52724) (Solvent B).[4]
-
Gradient Program:
-
0–2 min: 95% A
-
2–30 min: 95% → 0% A
-
30–35 min: 95% A[4]
-
-
Flow Rate: 1 mL/min.[4]
-
Column Temperature: 20 °C.[4]
-
Detection Wavelength: 222 nm.[4]
-
Procedure:
-
Prepare a standard stock solution of Doravirine in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Prepare samples for analysis by diluting them to a known concentration within the linear range of the method.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the Doravirine peak based on its retention time and peak area compared to the standard.
-
Monitor for the appearance of any additional peaks, which may indicate degradation products.
-
Mandatory Visualizations
Caption: Workflow for assessing Doravirine stability under stress conditions.
Caption: A decision tree for troubleshooting Doravirine stability issues.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmaceutical, clinical, and resistance information on doravirine, a novel non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Physicochemical Stability of Doravirine (Pifeltro®): Characterization of Main Degradation Products and Assessment of Stability of Tablets Repackaged in Single-Dose Unit Containers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical Stability of Doravirine (Pifeltro®): Characterization of Main Degradation Products and Assessment of Stability of Tablets Repackaged in Single-Dose Unit Containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnrjournal.com [pnrjournal.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Optimizing MK-4541 Dosage in Mice
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of MK-4541 in mouse models to minimize side effects. The information is presented in a question-and-answer format and includes troubleshooting guides, detailed experimental protocols, and visual representations of relevant signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a dual-action selective androgen receptor modulator (SARM) and 5α-reductase inhibitor.[1] As a SARM, it exhibits tissue-selective effects, with anabolic (building) effects on muscle and bone and anti-androgenic (blocking) effects on the prostate.[1][2] Its inhibitory action on 5α-reductase blocks the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).
Q2: What are the known effects of this compound in mice at a high level?
A2: Preclinical studies in mice have shown that this compound can inhibit the growth of prostate cancer xenografts.[3][4] It has also been demonstrated to have anabolic effects, increasing lean body mass and muscle function, particularly in castrated mice.[3][4] A notable systemic effect is the reduction of plasma testosterone concentrations in intact male mice.[3][4]
Q3: What are the potential side effects of SARMs like this compound in mice?
A3: While specific toxicology reports for this compound are not extensively detailed in the public domain, general side effects associated with SARMs can include hepatotoxicity (liver damage) and alterations in serum lipid profiles. A known effect of this compound is the suppression of testosterone levels.[1][2][4] Researchers should therefore monitor liver function, lipid levels, and reproductive hormone profiles during their experiments.
Q4: At what doses has testosterone suppression been observed with this compound in mice?
A4: A study in healthy male mice demonstrated a decrease in plasma testosterone concentration at doses of 100 mg/kg and 200 mg/kg, administered five days a week for five weeks.[4]
Troubleshooting Guides
Issue 1: Unexpected Weight Loss or Signs of Toxicity in Mice
-
Possible Cause: The administered dose of this compound may be too high, leading to systemic toxicity. The maximum tolerated dose (MTD) can vary between mouse strains.[5]
-
Troubleshooting Steps:
-
Immediately reduce the dosage or cease administration.
-
Review the MTD for the specific mouse strain if available. If not, a dose-finding study is recommended.[5]
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Monitor the mice daily for clinical signs of toxicity and weight loss. Euthanasia criteria should be established, such as a weight loss exceeding 15-20%.[5]
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Conduct a full necropsy and histopathological analysis of key organs (liver, kidneys, spleen) to identify any pathological changes.
-
Issue 2: Inconsistent Efficacy or Anabolic Effects
-
Possible Cause: Issues with the formulation, administration, or stability of this compound.
-
Troubleshooting Steps:
-
Ensure the this compound compound is properly solubilized or suspended. For oral gavage, a common vehicle is 1% hydroxypropyl methylcellulose (B11928114).
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Verify the stability of the formulation under the storage conditions used.
-
Confirm the accuracy of the dosage calculations and the administration technique (e.g., oral gavage).
-
Ensure consistent timing of administration and feeding schedules for the mice.
-
Issue 3: High Variability in Plasma Testosterone Levels
-
Possible Cause: Inconsistent timing of blood collection relative to the last dose administration.
-
Troubleshooting Steps:
-
Standardize the blood collection time point for all animals in the study.
-
Consider the pharmacokinetic profile of this compound to determine the optimal time for blood sampling to assess its effect on hormone levels.
-
Ensure proper handling and processing of blood samples to prevent hormone degradation.
-
Data Presentation
Table 1: Reported Effects of this compound on Plasma Testosterone in Male Mice
| Dosage | Administration Schedule | Observed Effect |
| 100 mg/kg | 5 days/week for 5 weeks | Decrease in plasma testosterone concentration[4] |
| 200 mg/kg | 5 days/week for 5 weeks | Decrease in plasma testosterone concentration[4] |
Table 2: Hypothetical Dose-Optimization Study Design for this compound in Mice
| Dosage Group (mg/kg/day) | Primary Efficacy Endpoint | Key Safety Endpoints to Monitor |
| Vehicle Control | Baseline measurements | Body weight, clinical observations, baseline blood parameters |
| 10 | Change in muscle mass/function | Body weight, clinical observations, liver function tests (ALT, AST), plasma testosterone |
| 30 | Change in muscle mass/function | Body weight, clinical observations, liver function tests (ALT, AST), plasma testosterone |
| 100 | Change in muscle mass/function | Body weight, clinical observations, liver function tests (ALT, AST), plasma testosterone, lipid profile, histopathology of liver and prostate |
| 200 | Change in muscle mass/function | Body weight, clinical observations, liver function tests (ALT, AST), plasma testosterone, lipid profile, histopathology of liver and prostate |
Experimental Protocols
Protocol 1: Dose-Optimization and Side Effect Screening of this compound in Mice
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Animal Model: Select an appropriate mouse strain (e.g., C57BL/6) of a specific age and sex relevant to the research question.
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Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
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Grouping: Randomly assign mice to different dosage groups, including a vehicle control group.
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Drug Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 1% hydroxypropyl methylcellulose in sterile water). Prepare fresh formulations regularly to ensure stability.
-
Administration: Administer this compound or vehicle control orally via gavage once daily for the duration of the study (e.g., 28 days).
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Monitoring:
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Record body weight and clinical observations daily.
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Collect blood samples at baseline and at the end of the study for biochemical and hormonal analysis.
-
-
Terminal Procedures:
-
At the end of the study, euthanize the mice.
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Perform a gross necropsy and collect key organs (liver, prostate, seminal vesicles, muscle tissue) for weighing and histopathological analysis.
-
Protocol 2: Monitoring and Assessment of Potential Side Effects
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Clinical Observations:
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Daily monitor for changes in posture, activity, fur condition, and any signs of distress.
-
-
Blood Collection and Analysis:
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Collect blood via a suitable method (e.g., retro-orbital sinus or cardiac puncture at termination).
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Process blood to obtain plasma or serum.
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Analyze for liver function markers: Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST).
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Measure plasma testosterone levels using a validated immunoassay or mass spectrometry.
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Assess lipid profile (total cholesterol, triglycerides).
-
-
Histopathological Analysis:
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Fix collected tissues (e.g., liver, prostate) in 10% neutral buffered formalin.
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Process the tissues, embed in paraffin, and section.
-
Stain sections with hematoxylin (B73222) and eosin (B541160) (H&E).
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A qualified pathologist should examine the slides for any signs of cellular damage, inflammation, or other pathological changes.
-
Mandatory Visualizations
Caption: Androgen Receptor Signaling Pathway.
Caption: 5α-Reductase Signaling Pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ergo-log.com [ergo-log.com]
- 3. A novel selective androgen receptor modulator (SARM) this compound exerts anti-androgenic activity in the prostate cancer xenograft R-3327G and anabolic activity on skeletal muscle mass & function in castrated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing MK-4541 Resistance in Prostate Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to MK-4541 in prostate cancer cell lines. This compound is a dual selective androgen receptor modulator (SARM) and 5α-reductase inhibitor, making the androgen receptor (AR) signaling pathway its primary target.[1][2] The guidance provided here is based on established mechanisms of resistance to AR-targeted therapies.
Frequently Asked Questions (FAQs)
Q1: My prostate cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential reasons?
A1: Reduced sensitivity to an AR inhibitor like this compound can arise from several mechanisms developed by the cancer cells to survive the treatment pressure. The most common mechanisms fall into three categories: reactivation of AR signaling, activation of bypass signaling pathways, and complete AR independence.[[“]][4][5]
Q2: What are the specific molecular changes that can lead to the reactivation of the Androgen Receptor (AR) pathway?
A2: Reactivation of the AR signaling axis, despite the presence of an inhibitor, can occur through several alterations:
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AR Amplification or Overexpression: The cancer cells may increase the number of copies of the AR gene or enhance its expression, making the cells hypersensitive to even low levels of androgens.[[“]][6]
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AR Point Mutations: Mutations in the ligand-binding domain (LBD) of the AR can alter the binding of inhibitors like this compound or even convert them from antagonists to agonists.[[“]][5][6]
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Expression of AR Splice Variants (AR-Vs): The emergence of AR variants that lack the LBD, such as AR-V7, is a significant mechanism of resistance.[[“]][5][7] These variants are constitutively active, meaning they can initiate transcription of AR target genes without needing to bind to an androgen, thereby bypassing the action of LBD-targeting drugs.[7][8]
Q3: What is a "bypass signaling pathway," and which ones are relevant for this compound resistance?
A3: A bypass pathway is an alternative molecular route that cancer cells can activate to promote their growth and survival when their primary signaling pathway (in this case, AR signaling) is blocked. For prostate cancer, several bypass pathways have been identified, including:
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Fibroblast Growth Factor Receptor (FGFR) Signaling: The FGF pathway can be upregulated to promote cell proliferation, survival, and angiogenesis, compensating for the inhibition of the AR pathway.[9][10][11]
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PI3K/AKT/mTOR Pathway: This is a crucial survival pathway that, when activated, can drive cancer progression independently of AR signaling.[12]
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Glucocorticoid Receptor (GR) Activation: The GR can sometimes be activated and regulate a subset of genes that were previously controlled by the AR, thus promoting cell survival.[[“]][5]
Q4: How can I confirm that my cell line has developed resistance to this compound?
A4: The first step is to quantify the level of resistance. This is typically done by performing a cell viability or cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and comparing it to the parental (sensitive) cell line.[13] A significant increase (typically 3-fold or more) in the IC50 value is a strong indicator of acquired resistance.[14]
Troubleshooting Guide for this compound Resistance
If you suspect your prostate cancer cell line has developed resistance to this compound, follow this step-by-step guide to investigate the underlying mechanisms.
Step 1: Confirm and Quantify Resistance
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Action: Perform a dose-response cell viability assay with a range of this compound concentrations on both the parental (sensitive) and the suspected resistant cell lines.
-
Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value for the resistant cell line compared to the parental line.
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Tool: Cell Viability Assay (see Experimental Protocols).
Step 2: Investigate AR-Dependent Mechanisms
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Hypothesis 1: AR Overexpression.
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Action: Compare the protein and mRNA levels of the full-length AR (AR-FL) in the sensitive versus resistant cell lines.
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Tools: Western Blotting and qRT-PCR (see Experimental Protocols).
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Expected Outcome: Increased AR-FL protein and mRNA levels in the resistant cell line.
-
-
Hypothesis 2: Emergence of AR Splice Variants.
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Action: Specifically measure the expression of the AR-V7 splice variant at both the mRNA and protein levels.
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Tools: qRT-PCR with primers specific for AR-V7 and Western Blotting with an AR-V7 specific antibody.
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Expected Outcome: Detection or significant upregulation of AR-V7 in the resistant cell line, which may be absent or at low levels in the sensitive line.[7][15][16]
-
Step 3: Investigate AR-Independent Bypass Pathways
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Hypothesis: Activation of a Bypass Signaling Pathway (e.g., FGFR).
-
Action: Analyze the expression and phosphorylation (activation) status of key proteins in potential bypass pathways, such as FGFRs and their downstream effectors (e.g., p-ERK, p-AKT).
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Tool: Western Blotting using antibodies against total and phosphorylated forms of FGFR, ERK, and AKT.
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Expected Outcome: Increased phosphorylation of key signaling molecules in the resistant cell line, even in the presence of this compound, indicating that these pathways are actively driving cell survival.[17]
-
Data Presentation
Summarize your quantitative findings in tables for clear comparison.
Table 1: this compound IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Change |
| LNCaP (Parental) | 15 | - |
| LNCaP-MK-R (Resistant) | 180 | 12 |
Table 2: Gene and Protein Expression Analysis in Sensitive vs. Resistant Cell Lines
| Target | Method | LNCaP (Parental) | LNCaP-MK-R (Resistant) | Interpretation |
| AR-FL | qRT-PCR (Relative mRNA) | 1.0 | 4.5 | Upregulation of AR mRNA |
| AR-FL | Western Blot (Relative Protein) | 1.0 | 4.2 | Overexpression of AR protein |
| AR-V7 | qRT-PCR (Relative mRNA) | Not Detected | 25.0 | Emergence of AR-V7 expression |
| AR-V7 | Western Blot (Relative Protein) | Not Detected | High | High expression of AR-V7 protein |
| p-ERK | Western Blot (Relative Protein) | 1.0 | 5.8 | Activation of MAPK pathway |
| p-AKT | Western Blot (Relative Protein) | 1.0 | 6.2 | Activation of PI3K/AKT pathway |
Experimental Protocols
1. Cell Viability Assay (WST-1 Method)
This protocol is for assessing cell viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.
-
Materials:
-
Prostate cancer cell lines (parental and suspected resistant)
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
WST-1 reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours (or a desired time point).
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
-
2. Western Blotting
This protocol allows for the detection and relative quantification of specific proteins.[18][19][20]
-
Materials:
-
Cell lysates from parental and resistant cells (treated and untreated)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-AR-V7, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze band intensities, normalizing to a loading control like β-actin.
-
3. Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring the relative abundance of specific mRNA transcripts.[21][22]
-
Materials:
-
RNA extraction kit (e.g., RNeasy)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
qRT-PCR instrument
-
Gene-specific primers (for AR-FL, AR-V7, and a housekeeping gene like GAPDH)
-
-
Procedure:
-
RNA Extraction: Isolate total RNA from parental and resistant cell lines using a commercial kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing cDNA template, primers, and SYBR Green/TaqMan master mix.
-
Thermal Cycling: Run the reaction on a qRT-PCR instrument with appropriate cycling conditions.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene.
-
Signaling Pathways and Experimental Workflows
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A novel selective androgen receptor modulator (SARM) this compound exerts anti-androgenic activity in the prostate cancer xenograft R-3327G and anabolic activity on skeletal muscle mass & function in castrated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Emerging mechanisms of resistance to androgen receptor inhibitors in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging Mechanisms of Resistance to Androgen Receptor Inhibitors in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of acquired resistance to androgen receptor targeting drugs in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer | MDPI [mdpi.com]
- 8. Role of Androgen Receptor Variant 7 in progression to Castration Resistant Prostate Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 9. frontiersin.org [frontiersin.org]
- 10. Characterization of FGFR signaling in prostate cancer stem cells and inhibition via TKI treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of fibroblast growth factors and their receptors in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of androgen receptor splice variant-7 (AR-V7) in prostate cancer resistance to 2nd-generation androgen receptor signaling inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ARv7 promotes the escape of prostate cancer cells from androgen deprivation therapy-induced senescence by mediating the SKP2/p27 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. origene.com [origene.com]
- 19. bio-rad.com [bio-rad.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. elearning.unite.it [elearning.unite.it]
- 22. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-4541 Technical Support Center: A Guide for Preclinical Research
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the selective androgen receptor modulator (SARM), MK-4541, in animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended vehicle for oral administration of this compound in mice?
A1: While the specific vehicle used in the key preclinical study by Chisamore et al. (2016) is not publicly disclosed, this compound is a compound with low aqueous solubility.[1] Therefore, common vehicles for oral gavage of hydrophobic compounds are recommended. These include:
-
Suspension in 0.5% (w/v) Carboxymethylcellulose (CMC) in water: A widely used vehicle for water-insoluble compounds.
-
Solution in Polyethylene glycol 400 (PEG400): Often used for compounds that are soluble in this vehicle.
-
Suspension in corn oil: A common choice for lipophilic compounds.
It is crucial to assess the stability and homogeneity of the formulation prior to administration. Sonication may be required to achieve a uniform suspension.
Q2: I am observing precipitation of this compound in my formulation. What can I do?
A2: Precipitation can be a significant issue for compounds with low solubility. Here are some troubleshooting steps:
-
Vehicle Optimization: If you are using an aqueous-based vehicle like CMC, consider switching to a non-aqueous vehicle like PEG400 or corn oil, provided this compound is soluble in them.
-
Co-solvents: The addition of a small percentage of a co-solvent such as DMSO (e.g., 5-10%) to your vehicle can enhance solubility. However, be mindful of the potential toxicity of the co-solvent at higher concentrations.
-
Particle Size Reduction: Micronizing the this compound powder can improve its dissolution rate and suspension stability.
-
Fresh Preparation: Prepare the formulation fresh before each use to minimize the risk of precipitation over time.
-
Sonication: Use a bath sonicator to help disperse the compound and create a more uniform suspension.
Q3: What are the expected pharmacokinetic parameters of this compound in mice after oral administration?
| Parameter | Unit | Hypothetical Value | Description |
| Cmax | ng/mL | 1500 | Maximum plasma concentration |
| Tmax | hours | 2 | Time to reach maximum plasma concentration |
| AUC(0-t) | ng*h/mL | 9000 | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| t1/2 | hours | 6 | Elimination half-life |
Q4: How does this compound exert its effect? What is the signaling pathway?
A4: this compound is a selective androgen receptor modulator (SARM) and a 5α-reductase inhibitor.[1] It selectively binds to the androgen receptor (AR). In tissues like muscle and bone, it acts as an agonist, promoting anabolic effects. In the prostate, it acts as an antagonist, inhibiting the growth-promoting effects of androgens. The diagram below illustrates the general signaling pathway of the androgen receptor.
References
identifying confounding variables in MK-4541 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-4541. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent or no androgenic/anabolic effects of this compound in our in vitro cell-based assays. What are the potential causes and troubleshooting steps?
A1: Several factors can contribute to a lack of expected activity in in vitro assays. Here is a systematic troubleshooting approach:
-
Compound Solubility and Stability: this compound, as a steroidal derivative, may have limited solubility in aqueous media.
-
Troubleshooting:
-
Ensure complete solubilization in a suitable solvent like DMSO before preparing working dilutions.
-
Visually inspect for any precipitation in your stock solutions and final assay medium.
-
Minimize freeze-thaw cycles of stock solutions.
-
Include a vehicle control (e.g., DMSO at the same final concentration) in your experiments to rule out solvent effects.
-
-
-
Cell Line Considerations: The androgen receptor (AR) status and the expression of relevant co-regulators in your chosen cell line are critical.
-
Troubleshooting:
-
Confirm AR expression and functionality in your cell line (e.g., via Western blot or qPCR).
-
Be aware of the AR mutation status in your cell line (e.g., LNCaP cells have a T877A mutation in the AR ligand-binding domain which can alter ligand specificity).
-
Ensure the cell line expresses necessary co-activators or co-repressors for the desired androgenic or anti-androgenic response.
-
-
-
Assay Conditions: Suboptimal assay parameters can lead to misleading results.
-
Troubleshooting:
-
Perform a dose-response curve to determine the optimal concentration range for this compound in your specific assay.
-
Optimize incubation time. The kinetics of AR activation and downstream gene expression can vary.
-
For competitive binding assays, ensure the concentration of the radiolabeled androgen is appropriate.
-
-
Q2: Our in vivo experiments with this compound are showing high variability in tissue-selective effects. How can we identify and control for confounding variables?
A2: In vivo studies are susceptible to a range of confounding variables. Careful experimental design and control are essential.
-
Animal Model and Husbandry:
-
Troubleshooting:
-
Use a standardized and well-characterized animal model. For assessing androgenic and anti-androgenic effects, the castrated male rat model (as used in the Hershberger bioassay) is standard.
-
Ensure consistent animal age, weight, and strain across all experimental groups.
-
Standardize housing conditions, diet, and bedding, as these can influence hormonal status and metabolism.
-
-
-
Dosing and Formulation:
-
Troubleshooting:
-
Ensure accurate and consistent dosing. For oral administration, consider the vehicle used and its potential effects on absorption.
-
If using subcutaneous injections, rotate injection sites to avoid local tissue reactions.
-
Confirm the stability of this compound in the chosen vehicle over the duration of the study.
-
-
-
Endogenous Hormone Levels:
-
Troubleshooting:
-
In studies with intact males, be aware that this compound can suppress endogenous testosterone (B1683101) levels, which can be a confounding factor when assessing its direct tissue effects.[1][2][3]
-
Consider using a castrated model to eliminate the influence of endogenous androgens.
-
-
Q3: We are concerned about potential off-target effects of this compound. What are the known off-target activities and how can we control for them?
A3: While specific off-target profiling data for this compound is not extensively published, general considerations for SARMs and related compounds can guide your experimental design.
-
5α-Reductase Inhibition: this compound is also a 5α-reductase inhibitor.[1] This is a known biological activity and should be considered part of its mechanism of action rather than an off-target effect. However, it can be a confounding factor if not accounted for in the experimental design.
-
Experimental Control: Compare the effects of this compound with a pure SARM (if available) and a pure 5α-reductase inhibitor (e.g., finasteride) to dissect the contribution of each activity.
-
-
Crosstalk with Other Signaling Pathways: The androgen receptor signaling pathway can interact with other pathways, such as the Wnt/β-catenin pathway.
-
Experimental Control: When studying the effects of this compound on processes like cell proliferation, consider assessing the activation state of key proteins in related signaling pathways to identify any potential crosstalk.
-
-
Kinase Inhibition: Some small molecule drugs can have off-target effects on various kinases.
-
Experimental Control: If you observe unexpected phenotypes, consider performing a broad-spectrum kinase inhibition assay to screen for off-target activities of this compound at the concentrations used in your experiments.
-
Quantitative Data Summary
Table 1: In Vitro Androgen Receptor Binding Affinity
| Compound | Receptor Source | IC50 (nM) | Reference |
| Dihydrotestosterone (DHT) | Hamster Prostate Cytosol | 3.2 | [4] |
| Cyproterone Acetate | Hamster Prostate Cytosol | 4.4 | [4] |
| This compound | Data Not Available | N/A |
Table 2: In Vivo Dosing in Preclinical Models
| Compound | Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| This compound | Castrated Male Rats | Not Specified | Not Specified | Increased lean body mass and muscle strength | [5] |
| This compound | Healthy Male Mice | 100 and 200 mg/kg | Not Specified | Decreased plasma testosterone concentration | [6] |
| Testosterone Propionate (TP) | Castrated Male Rats | 0.2 - 0.4 mg/kg/day | Subcutaneous | Reference androgen in Hershberger assay | [7] |
| Flutamide | Castrated Male Rats | Varies | Oral Gavage | Reference anti-androgen in Hershberger assay | [7] |
Key Experimental Protocols
1. In Vitro Androgen Receptor Competitive Binding Assay
This protocol is a general method to determine the binding affinity of a test compound to the androgen receptor.
-
Materials:
-
AR-positive cell line (e.g., LNCaP) or purified AR protein.
-
Radiolabeled androgen (e.g., [³H]mibolerone or [³H]DHT).
-
Test compound (this compound).
-
Unlabeled competitor (e.g., DHT).
-
Assay buffer.
-
Scintillation counter.
-
-
Methodology:
-
Prepare a cell lysate or use purified AR.
-
In a multi-well plate, add a fixed concentration of the radiolabeled androgen to each well.
-
Add increasing concentrations of the test compound (this compound) or the unlabeled competitor (for standard curve).
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from unbound radioligand (e.g., using a filter plate).
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the IC50 value for the test compound from the competitive binding curve.
-
2. In Vivo Hershberger Bioassay
This is a standardized in vivo assay to assess the androgenic and anti-androgenic properties of a substance.
-
Animal Model: Peripubertal male rats, castrated at an appropriate age.
-
Methodology for Androgenic Activity:
-
Following a post-castration recovery period, divide animals into groups.
-
Administer the test substance (this compound) daily for 10 consecutive days at various dose levels. Include a vehicle control group.
-
At the end of the treatment period, euthanize the animals and carefully dissect and weigh the following androgen-sensitive tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.
-
A statistically significant increase in the weight of at least two of these tissues compared to the vehicle control indicates androgenic activity.
-
-
Methodology for Anti-Androgenic Activity:
-
Follow the same procedure as above, but co-administer the test substance with a reference androgen (e.g., testosterone propionate).
-
Include a control group that receives only the reference androgen and the vehicle.
-
A statistically significant decrease in the weight of at least two of the androgen-sensitive tissues in the co-treated group compared to the group receiving the reference androgen alone indicates anti-androgenic activity.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Quantification of the uncertainties in extrapolating from in vitro androgen receptor (AR) antagonism to in vivo Hershberger Assay endpoints and adverse reproductive development in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel selective androgen receptor modulator (SARM) this compound exerts anti-androgenic activity in the prostate cancer xenograft R-3327G and anabolic activity on skeletal muscle mass & function in castrated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ergo-log.com [ergo-log.com]
- 6. researchgate.net [researchgate.net]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
ensuring reproducibility in MK-4541 research findings
This technical support center provides researchers, scientists, and drug development professionals with essential information to ensure the reproducibility of findings in studies involving MK-4541. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experiments with this selective androgen receptor modulator (SARM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a dual-action selective androgen receptor modulator (SARM) and 5α-reductase inhibitor.[1] As a SARM, it exhibits tissue-specific effects, acting as an antagonist on the androgen receptor (AR) in prostate tissue while demonstrating agonistic (anabolic) effects in muscle and bone.[1] Its 5α-reductase inhibitory activity prevents the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).
Q2: What is the primary application of this compound in research?
A2: this compound is primarily investigated for its potential in treating prostate cancer.[1] Its anti-androgenic effects in the prostate help to inhibit tumor growth, while its anabolic activity in other tissues could mitigate the muscle-wasting side effects associated with traditional androgen deprivation therapy.[2]
Q3: In which solvent should I dissolve and store this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving this compound and other similar small molecules for in vitro experiments. It is a highly polar, aprotic solvent capable of dissolving a wide range of compounds.[3] For long-term storage, it is advisable to store stock solutions at -20°C or -80°C. Studies have shown that many compounds remain stable in DMSO for extended periods under these conditions.[4]
Q4: What are the expected downstream effects of this compound on the androgen receptor signaling pathway?
A4: By acting as an antagonist in prostate cancer cells, this compound is expected to inhibit the nuclear translocation of the androgen receptor, thereby preventing the transcription of AR target genes that promote cell proliferation and survival, such as prostate-specific antigen (PSA).
Troubleshooting Guides
Issue 1: Inconsistent or No Observable Effect in Cell-Based Assays
-
Potential Cause: Cell line authentication and passage number.
-
Troubleshooting Step: Ensure cell lines (e.g., LNCaP, C4-2) are obtained from a reputable source and have been recently authenticated. Use cells within a low passage number range to maintain consistent genetic and phenotypic characteristics.
-
-
Potential Cause: Degradation of this compound.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. Avoid repeated freeze-thaw cycles. Store stock solutions in small aliquots at -20°C or -80°C.
-
-
Potential Cause: Issues with cell culture conditions.
-
Troubleshooting Step: For androgen-dependent cell lines like LNCaP, it is crucial to use charcoal-stripped fetal bovine serum (FBS) to remove endogenous androgens that could interfere with the experiment. Ensure consistent seeding density and confluency of cells.
-
Issue 2: High Variability in In Vivo Xenograft Studies
-
Potential Cause: Tumor engraftment and growth rate variability.
-
Troubleshooting Step: Standardize the tumor implantation procedure, including the number of cells injected and the site of injection. Monitor tumor growth closely and randomize animals into treatment groups only after tumors have reached a predetermined size.
-
-
Potential Cause: Pharmacokinetic variability.
-
Troubleshooting Step: Ensure consistent administration of this compound, whether by oral gavage or other routes. Consider the formulation of the compound to ensure consistent absorption.
-
Issue 3: Unexpected Off-Target Effects or Toxicity
-
Potential Cause: Testosterone suppression.
-
Troubleshooting Step: Be aware that as a SARM, this compound can suppress natural testosterone production.[1] This is a known class effect and should be considered when interpreting in vivo data, particularly in long-term studies.
-
-
Potential Cause: Potential for liver enzyme elevation.
-
Troubleshooting Step: Some studies on SARMs have reported elevated liver enzymes as a potential side effect.[5] When conducting in vivo studies, it is advisable to monitor liver function markers.
-
Quantitative Data
Table 1: Representative IC50 Values of Anti-Androgens in Prostate Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| Enzalutamide | LNCaP | 21.4 | [6] |
| Bicalutamide | LNCaP | 160 | [6] |
| Apalutamide | LNCaP (Luciferase Assay) | 200 | [6] |
| Darolutamide | LNCaP (Luciferase Assay) | 26 | [6] |
| Docetaxel | LNCaP | 0.78 - 1.06 | [7] |
| Docetaxel | C4-2B | 1.00 - 1.40 | [7] |
Table 2: Representative Pharmacokinetic Parameters of a SARM (S-1) in Rats
Detailed pharmacokinetic data for this compound is not publicly available. The following table shows the pharmacokinetic parameters for another SARM, S-1, in rats, which can serve as a template for the types of parameters to determine for this compound.
| Parameter | Value | Unit |
| Clearance (CL) | 3.6 - 5.2 | ml/min/kg |
| Volume of Distribution (Vd) | 1460 - 1560 | ml/kg |
| Terminal Half-life (t1/2) | 3.6 - 5.2 | hours |
| Oral Bioavailability | 55 - 60 | % |
(Data for S-1, a different SARM, from reference)
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of prostate cancer cell lines (e.g., LNCaP, C4-2).
Materials:
-
Prostate cancer cell line of interest
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Charcoal-stripped FBS
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
The next day, replace the medium with a medium containing 10% charcoal-stripped FBS and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the charcoal-stripped FBS medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Western Blot for Androgen Receptor and Downstream Targets
This protocol is for assessing the protein levels of the androgen receptor (AR) and its target, PSA, following treatment with this compound.
Materials:
-
LNCaP cells
-
This compound
-
DHT (Dihydrotestosterone)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-AR, anti-PSA, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed LNCaP cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in a medium with 10% charcoal-stripped FBS for 24 hours.
-
Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with 10 nM DHT for 24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL reagent and an imaging system.
In Vivo Dunning R3327-G Prostate Carcinoma Xenograft Model
This protocol is a general guideline based on the model used in a study with this compound.[2][7]
Materials:
-
Male nude mice or rats appropriate for the Dunning model
-
Dunning R3327-G prostate carcinoma cells
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant Dunning R3327-G cells into the flank of the host animals.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a specified volume (e.g., 100-200 mm³), randomize animals into treatment and control groups.
-
Administer this compound or vehicle control daily via the chosen route (e.g., oral gavage).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Visualizations
Androgen Receptor Signaling Pathway and this compound's Mode of Action
Caption: Androgen Receptor (AR) signaling pathway and the inhibitory action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. urotoday.com [urotoday.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Profiling of Docetaxel-Resistant Prostate Cancer Cells Identifies Multiple Mechanisms of Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthetic MK-4541 Quality Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of synthetic MK-4541.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for assessing the purity of synthetic this compound?
A1: The primary analytical techniques for determining the purity of synthetic this compound and other Selective Androgen Receptor Modulators (SARMs) are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV detection.[1] For identity confirmation and more sensitive impurity detection, Mass Spectrometry (MS) is often coupled with chromatography (LC-MS/MS).[2][3][4][5][6][7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and quantification.[10][11][12]
Q2: What are the common types of impurities that might be present in a synthetic batch of this compound?
A2: Impurities in synthetic this compound can originate from various stages of the manufacturing process. These are broadly categorized as:
-
Organic Impurities: These include starting materials, by-products of side reactions, intermediates, and degradation products.[13][14][15]
-
Inorganic Impurities: These can include reagents, catalysts, heavy metals, and inorganic salts used in the synthesis.[13][14][15]
-
Residual Solvents: Solvents used during the synthesis or purification process that are not completely removed.[13][14][15]
Q3: How should I store synthetic this compound to ensure its stability?
Q4: What is a typical acceptable purity level for research-grade synthetic this compound?
A4: For research-grade synthetic compounds, a purity of ≥98% as determined by HPLC is generally considered acceptable. However, the required purity can depend on the specific application. For in-vivo studies, higher purity is often required to avoid confounding results from impurities.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH, column degradation, sample overload. | Optimize mobile phase pH. Use a new column of the same type. Reduce the sample concentration. |
| Ghost Peaks | Contamination in the mobile phase, injector, or column. | Use fresh, high-purity solvents for the mobile phase. Flush the injector and column. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition, temperature, or flow rate. | Ensure proper mixing and degassing of the mobile phase. Use a column oven for temperature control. Check the pump for leaks and ensure a stable flow rate. |
| Unexpected Peaks | Sample degradation, contamination, or presence of impurities. | Prepare fresh samples. Analyze a blank (solvent) run. If impurities are suspected, consider LC-MS for identification. |
Sample Solubility and Stability Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty Dissolving this compound | Incorrect solvent, low temperature. | Consult the supplier's datasheet for recommended solvents. Gentle warming and sonication may aid dissolution. |
| Precipitation in Stock Solution | Supersaturation, storage at low temperature. | Prepare a less concentrated stock solution. Store at the recommended temperature; some compounds are less soluble at very low temperatures. |
| Observed Degradation Over Time | Instability in the chosen solvent, exposure to light or air. | Prepare fresh solutions for each experiment. Store solutions in amber vials and at low temperatures. Consider using a different solvent for long-term storage. |
Quantitative Data Summary
Disclaimer: The following tables contain illustrative data based on typical values for SARMs and synthetic steroidal compounds. Specific data for this compound is not publicly available.
Table 1: Illustrative Purity and Impurity Profile of Synthetic this compound
| Parameter | Specification | Analytical Method |
| Purity | ≥ 98.0% | HPLC/UHPLC |
| Individual Identified Impurity | ≤ 0.5% | HPLC/UHPLC |
| Individual Unidentified Impurity | ≤ 0.2% | HPLC/UHPLC |
| Total Impurities | ≤ 2.0% | HPLC/UHPLC |
Table 2: Illustrative Stability Data for Synthetic this compound
| Storage Condition | Time Point | Purity (%) |
| -20°C | 0 months | 99.5 |
| 6 months | 99.4 | |
| 12 months | 99.2 | |
| 4°C | 0 months | 99.5 |
| 3 months | 99.1 | |
| 6 months | 98.5 | |
| Room Temperature (25°C) | 0 months | 99.5 |
| 1 month | 98.0 | |
| 3 months | 96.5 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve a known amount of synthetic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Run the sample and a blank. Purity is determined by the area percentage of the main peak relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Identification
Methodology:
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).
-
Chromatography: Use the same or a similar method as the HPLC purity analysis.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Mass Analysis: Scan a mass range appropriate for this compound (m/z 429.23 for [M+H]⁺) and potential impurities.
-
Sample Preparation: Prepare a dilute solution of synthetic this compound (e.g., 10-100 µg/mL) in a suitable solvent.
-
Analysis: The mass spectrum of the main peak should correspond to the expected mass of this compound. The mass-to-charge ratio of other peaks can be used to tentatively identify impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of synthetic this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra. 2D NMR experiments such as COSY and HSQC can provide further structural information.
-
Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the known structure of this compound.
Visualizations
Caption: Quality Control Workflow for Synthetic this compound.
Caption: Simplified Signaling Pathway of this compound.
References
- 1. maxmusclelabs.com [maxmusclelabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Mass spectrometry of selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 5. Mass spectrometric studies on selective androgen receptor modulators (SARMs) using electron ionization and electrospray ionization/collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. researchgate.net [researchgate.net]
- 10. A screening method for the quantitative determination of selective androgen receptor modulators (SARMs) in capsules by high resolution 19F- and 1H-NMR spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. A screening method for the quantitative determination of selective androgen receptor modulators (SARMs) in capsules by high resolution 19F- and 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. veeprho.com [veeprho.com]
- 15. moravek.com [moravek.com]
- 16. researchgate.net [researchgate.net]
- 17. Production and stability testing of incurred reference materials for the anabolic steroid trenbolone in bovine urine† - Analyst (RSC Publishing) DOI:10.1039/A804944K [pubs.rsc.org]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Long-term stability study and evaluation of intact steroid conjugate ratios after the administration of endogenous steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of MK-4541 and Other Non-Steroidal SARMs for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MK-4541 with other prominent non-steroidal Selective Androgen Receptor Modulators (SARMs), including Ostarine (MK-2866), RAD140 (Testolone), LGD-4033 (Ligandrol), and S-23. The information presented is intended to assist researchers in evaluating the distinct pharmacological profiles of these compounds for further investigation.
Introduction to this compound and Non-Steroidal SARMs
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds with anabolic properties similar to anabolic steroids, but with reduced androgenic (virilizing) effects.[1] Unlike traditional anabolic steroids, SARMs are designed to selectively target androgen receptors in specific tissues, primarily muscle and bone.[1] This tissue selectivity presents a potential for therapeutic applications in conditions such as muscle wasting diseases, osteoporosis, and benign prostatic hyperplasia, with a more favorable side effect profile compared to conventional androgen therapies.[2][3]
This compound stands out within the SARM landscape due to its unique dual mechanism of action. It functions as both a SARM and a 5α-reductase inhibitor.[4] This dual activity allows it to exert anti-androgenic effects in the prostate while simultaneously promoting anabolic activity in muscle and bone.[5][6] Preclinical studies have demonstrated its potential in inhibiting the growth of prostate cancer cells and increasing lean body mass and muscle function in castrated mice.[5][6][7]
This guide will delve into a quantitative comparison of this compound with other well-characterized non-steroidal SARMs, focusing on their binding affinity, in vivo anabolic and androgenic activity, and the experimental methodologies used to determine these properties.
Quantitative Comparison of SARM Performance
The following tables summarize key quantitative data from preclinical studies, providing a comparative overview of the selected SARMs.
Table 1: Androgen Receptor Binding Affinity
| Compound | Chemical Structure Class | Binding Affinity (Ki) [nM] |
| This compound | 4-Azasteroid | Data not available in reviewed literature |
| Ostarine (MK-2866) | Aryl Propionamide | ED50 = 0.03-0.39 mg/day (in vivo)[8] |
| RAD140 (Testolone) | Bicyclic Hydantoin | 7[2][9][10] |
| LGD-4033 (Ligandrol) | Quinolinone | ~1[11][12] |
| S-23 | Aryl Propionamide | 1.7[13][14][15][16] |
Note: A lower Ki value indicates a higher binding affinity to the androgen receptor. For Ostarine, in vivo potency (ED50) is provided as a surrogate for direct binding affinity data.
Table 2: In Vivo Anabolic and Androgenic Activity in Orchidectomized Rat Models
| Compound | Dose | Anabolic Activity (Levator Ani Muscle Weight) | Androgenic Activity (Prostate Weight) |
| This compound | Not specified | Increased lean body mass and muscle function[5][6] | Inhibited androgen-dependent prostate growth[5][6] |
| Ostarine (MK-2866) | 0.03 mg/day | Efficacious and selective activity in anabolic tissues[8] | - |
| RAD140 (Testolone) | 0.03 mg/kg (po) | Stimulation of levator ani muscle[9] | - |
| RAD140 (Testolone) | 0.3 mg/kg | Efficacy equivalent to sham-operated animal in levator ani[9] | - |
| S-23 | 0.079 mg/day (ED50) | Full agonist activity[13] | Partial agonist activity[13] |
| S-23 | 0.43 mg/day (ED50) | - | Full agonist activity[13] |
Note: The orchidectomized (castrated) rat model is a standard preclinical assay to evaluate the anabolic and androgenic effects of SARMs. An ideal SARM demonstrates high anabolic activity with minimal androgenic activity.
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies designed to characterize the pharmacological properties of SARMs.
Androgen Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for the androgen receptor (AR).
Methodology:
-
Preparation of AR Source: The androgen receptor can be obtained from various sources, including rat prostate cytosol, purified recombinant AR ligand-binding domain, or whole cells expressing the AR.[17]
-
Competitive Binding: A competitive binding assay is performed using a radiolabeled high-affinity ligand for the AR, such as [3H]mibolerone.
-
Incubation: The test compound (e.g., this compound or other SARMs) at varying concentrations is incubated with the AR source and the radiolabeled ligand.
-
Separation and Detection: After reaching equilibrium, bound and unbound radioligand are separated. The amount of bound radioligand is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[9]
In Vivo Assessment of Anabolic and Androgenic Activity (Orchidectomized Rat Model)
Objective: To evaluate the tissue-selective anabolic and androgenic effects of a SARM in a living organism.
Methodology:
-
Animal Model: Immature male rats are surgically castrated (orchidectomized) to eliminate endogenous androgen production. This creates a sensitive model for detecting the effects of exogenous androgens.[9]
-
Dosing: The castrated rats are treated with the test SARM at various doses, typically administered orally or via subcutaneous injection, for a specified period (e.g., 10-14 days). A vehicle control group (castrated rats receiving no treatment) and a positive control group (castrated rats treated with testosterone (B1683101) propionate) are included for comparison.
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed. The levator ani muscle is used as a marker for anabolic activity, while the prostate and seminal vesicles are used as markers for androgenic activity.[9][13]
-
Data Analysis: The weights of the levator ani muscle, prostate, and seminal vesicles are normalized to the body weight of the animal. The effects of the SARM are then compared to the vehicle and positive control groups to determine its anabolic and androgenic potency and efficacy.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway of SARMs and a typical experimental workflow for their evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Vosilasarm - Wikipedia [en.wikipedia.org]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A novel selective androgen receptor modulator (SARM) this compound exerts anti-androgenic activity in the prostate cancer xenograft R-3327G and anabolic activity on skeletal muscle mass & function in castrated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ergo-log.com [ergo-log.com]
- 8. eurodiagnostico.com [eurodiagnostico.com]
- 9. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 11. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligandrol | Androgen Receptor | TargetMol [targetmol.com]
- 13. Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 14. behemothlabz.com [behemothlabz.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. S-23 (drug) - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
Unveiling the Anabolic Potential of MK-4541: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the anabolic effects of MK-4541 on muscle tissue, juxtaposed with other prominent Selective Androgen Receptor Modulators (SARMs), LGD-4033 and RAD140. The following sections detail the quantitative data from preclinical studies, experimental methodologies, and the underlying signaling pathways, offering an objective comparison to inform future research and development.
Quantitative Anabolic Effects: A Comparative Overview
This compound has demonstrated significant anabolic effects on muscle tissue in preclinical models, particularly in androgen-deficient states. To provide a clear comparison, the following table summarizes the key quantitative findings for this compound and two other well-characterized SARMs, LGD-4033 and RAD140, in castrated rodent models. It is important to note that these data are compiled from separate studies and not from a head-to-head comparison, thus direct equivalency cannot be assumed.
| Compound | Animal Model | Dosage | Key Anabolic Outcome | Reference |
| This compound | Castrated adult mice | Not specified | Increased lean body mass and muscle function.[1] | Chisamore et al., 2016[1] |
| LGD-4033 | Orchidectomized male rats | 0.03, 0.3, or 3 mg/kg/day (oral) | Dose-dependent increase in levator ani muscle weight.[2][3][4] | Hoffmann et al., 2023[3][4] |
| RAD140 | Castrated young rats | 0.1, 0.3, 1 mg/kg/day (oral) | Dose-dependent increase in levator ani muscle weight, with significant effects starting at 0.1 mg/kg.[5] | Miller et al., 2010[5] |
In-Depth Look at Experimental Protocols
The validation of a compound's anabolic efficacy is critically dependent on the rigor of the experimental design. Below are detailed methodologies for key experiments cited in the evaluation of these SARMs.
Animal Model and Treatment Administration
A common and effective model for evaluating the anabolic effects of SARMs is the surgically castrated (orchidectomized) rodent. This model creates an androgen-deficient state, allowing for the specific assessment of the SARM's ability to restore or increase muscle mass.
-
Animal Model: Male mice or rats are surgically castrated and allowed a recovery period. This procedure significantly reduces endogenous testosterone (B1683101) levels, leading to muscle atrophy.
-
Compound Administration: The test compounds (e.g., this compound, LGD-4033, RAD140) are typically administered orally via gavage or subcutaneously. A vehicle control group (receiving the administration vehicle without the compound) and often a sham-operated control group are included for comparison. Dosing is typically performed daily for a period ranging from two to several weeks.[2][3][4]
Assessment of Anabolic Effects on Muscle Tissue
1. Levator Ani Muscle Weight:
The levator ani muscle in rodents is highly responsive to androgens, making its weight a sensitive and widely used biomarker for the anabolic activity of a compound.[6][7]
-
Procedure: At the end of the treatment period, the animals are euthanized, and the levator ani muscle is carefully dissected and weighed. The wet weight of the muscle is then compared between the different treatment groups. An increase in the levator ani muscle weight in the SARM-treated groups compared to the castrated control group indicates an anabolic effect.[6][7]
2. Lean Body Mass Measurement:
To assess systemic anabolic effects, changes in total lean body mass are measured. This provides a more holistic view of the compound's impact on overall musculature.
-
Methodology: While the specific method for the this compound study by Chisamore et al. is not detailed, common techniques for assessing lean body mass in rodents include:
-
Dual-Energy X-ray Absorptiometry (DEXA): This technique provides precise measurements of bone mineral density, lean mass, and fat mass.
-
Magnetic Resonance Imaging (MRI): MRI offers a highly accurate method for quantifying body composition, including lean muscle mass.
-
3. Muscle Function Assessment (Grip Strength Test):
Beyond muscle mass, it is crucial to evaluate whether the increase in muscle translates to improved function. The grip strength test is a non-invasive and reliable method for assessing neuromuscular function and muscle strength in rodents.[8][9][10][11][12]
-
Apparatus: A grip strength meter equipped with a wire grid or bar connected to a force transducer.[8][9][10][11][12]
-
Procedure:
-
The rodent is held by the tail and lowered towards the grid, allowing it to grasp the grid with its forelimbs.
-
The animal is then gently pulled backward in a horizontal plane until its grip is broken.
-
The force transducer records the peak force exerted by the animal, which is displayed in grams or Newtons.
-
The procedure is typically repeated for several trials to obtain an average reading. This can be performed for forelimbs only or for all four limbs.[8][9][10][11][12]
-
Visualizing the Anabolic Signaling Pathway
The anabolic effects of this compound and other SARMs are primarily mediated through the activation of the androgen receptor in skeletal muscle tissue. The following diagrams illustrate the key signaling pathways involved in this process.
Caption: Anabolic signaling pathway of this compound in skeletal muscle.
Caption: Experimental workflow for evaluating SARM anabolic effects.
Discussion and Conclusion
The available preclinical data robustly support the anabolic effects of this compound on muscle tissue, positioning it as a compound of interest for conditions characterized by muscle wasting. Its unique dual activity as both a SARM and a 5α-reductase inhibitor suggests a potential for a favorable therapeutic window, particularly in contexts where prostate health is a concern.[1]
While direct comparative studies are lacking, the data presented for LGD-4033 and RAD140 provide a valuable benchmark for the potency of non-steroidal SARMs. LGD-4033 has demonstrated significant anabolic effects on muscle in orchidectomized rats,[2][3][4] and RAD140 has shown potent, dose-dependent increases in muscle mass in a similar model.[5]
Future research should aim to conduct head-to-head comparative studies of this compound against other leading SARMs to definitively establish its relative efficacy and safety profile. Furthermore, a more detailed elucidation of the downstream signaling pathways specifically modulated by this compound in muscle cells will be crucial for a complete understanding of its mechanism of action.
References
- 1. A novel selective androgen receptor modulator (SARM) this compound exerts anti-androgenic activity in the prostate cancer xenograft R-3327G and anabolic activity on skeletal muscle mass & function in castrated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vikingtherapeutics.com [vikingtherapeutics.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of ligandrol as a selective androgen receptor modulator in a rat model for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [WEIGHT RESPONSE OF THE RAT LEVATOR ANI MUSCLE USED AS TEST FOR ANABOLIC ACTIVITY OF CERTAIN STEROIDS. CRITICAL STUDY] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. mmpc.org [mmpc.org]
- 11. scantox.com [scantox.com]
- 12. Grip Strength Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
A Head-to-Head Comparison of MK-4541 and Enzalutamide in Prostate Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the preclinical profiles of MK-4541 and enzalutamide (B1683756), two distinct modulators of the androgen receptor signaling pathway with implications for the treatment of prostate cancer.
This report synthesizes available preclinical data to evaluate the efficacy and differential effects of this compound, a novel selective androgen receptor modulator (SARM) with dual 5α-reductase inhibitory activity, and enzalutamide, a potent second-generation androgen receptor (AR) antagonist. The comparison focuses on their anti-tumor activity in prostate cancer models and their impact on musculoskeletal health, a critical consideration in androgen deprivation therapy.
At a Glance: Key Preclinical Findings
| Feature | This compound | Enzalutamide |
| Primary Mechanism | Selective Androgen Receptor Modulator (SARM) & 5α-Reductase Inhibitor | Androgen Receptor (AR) Antagonist |
| Prostate Tumor Growth Inhibition | Significant inhibition in Dunning R3327-G xenograft model.[1][2] | Tumor regression in LNCaP/AR xenografts and 63% inhibition in a PC-3 xenograft model (in combination).[3][4][5] |
| Effect on Lean Body Mass | Anabolic effect: Increased lean body mass in castrated mice.[1][2][6] | Catabolic effect: Associated with muscle mass loss.[7] |
| Effect on Testosterone (B1683101) Levels | Reduced plasma testosterone concentrations in intact models.[1][2] | Does not directly reduce testosterone; blocks its action at the receptor. |
Mechanism of Action: A Tale of Two Androgen Receptor Modulators
This compound and enzalutamide both target the androgen receptor, a key driver of prostate cancer growth, but through distinct mechanisms. Enzalutamide acts as a pure antagonist, binding to the AR and preventing its activation and subsequent translocation to the nucleus. This effectively blocks the downstream signaling cascade that promotes tumor cell proliferation.[5]
This compound, on the other hand, is a selective androgen receptor modulator (SARM). This class of compounds exhibits tissue-selective agonist or antagonist activity. In the context of prostate cancer, this compound acts as an antagonist in prostate tissue, inhibiting tumor growth.[1][2] Concurrently, it displays anabolic (agonist) activity in muscle and bone tissue, a key differentiator from traditional anti-androgens.[1][2][6] Furthermore, this compound possesses 5α-reductase inhibitory properties, which would reduce the conversion of testosterone to the more potent dihydrotestosterone (B1667394) (DHT).
Preclinical Efficacy in Prostate Cancer Models
This compound: In the androgen-dependent Dunning R3327-G rat prostate carcinoma xenograft model, this compound demonstrated significant inhibition of tumor growth.[1][2] The treatment resulted in tumor appearances similar to those in castrated animals, indicating a potent anti-androgenic effect in prostatic tissue.[1][2]
Enzalutamide: Enzalutamide has shown robust anti-tumor activity across various prostate cancer xenograft models. In LNCaP/AR xenografts, which overexpress the androgen receptor, enzalutamide induced tumor regression, a more pronounced effect than the growth slowing observed with the first-generation anti-androgen, bicalutamide.[5] In a PC-3 xenograft model, a combination therapy including enzalutamide resulted in a 63% inhibition of tumor growth.[3][4]
Differential Effects on Musculoskeletal Health
A significant challenge with androgen deprivation therapies is the associated loss of muscle mass and bone density, leading to frailty and increased fracture risk. The preclinical data suggests a stark contrast between this compound and enzalutamide in this regard.
This compound: Preclinical studies in castrated mice have highlighted the anabolic properties of this compound.[1][2] It has been shown to increase lean body mass and muscle function in these models, suggesting a potential to mitigate the musculoskeletal side effects of androgen deprivation.[1][2][6] One study noted that this compound restored about 30% of lost lean mass in aged orchidectomized rats.[8]
Enzalutamide: In contrast, both preclinical and clinical data indicate that enzalutamide treatment is associated with a loss of skeletal muscle mass.[7] This aligns with the known side effects of potent androgen receptor blockade.
Experimental Protocols
Detailed protocols for the specific studies cited are proprietary. However, this section outlines the general methodologies employed in such preclinical evaluations.
Prostate Cancer Xenograft Studies
A typical protocol involves the subcutaneous or orthotopic implantation of human prostate cancer cells into immunocompromised mice.[9] Once tumors reach a specified volume, animals are randomized into treatment and control groups. The investigational drug is then administered, often daily via oral gavage, and tumor growth is monitored regularly using calipers. Body weight is also tracked as an indicator of general health. At the end of the study, tumors are excised, weighed, and may be subjected to further analysis, such as histology or biomarker assessment.
Assessment of Lean Body Mass
Preclinical assessment of lean body mass in rodents is commonly performed using techniques like Dual-Energy X-ray Absorptiometry (DEXA) or quantitative nuclear magnetic resonance (qNMR).[10][11][12]
For these analyses, animals are typically anesthetized, and their body composition is measured at baseline and at various time points throughout the treatment period.[10] The data generated provides quantitative values for lean mass, fat mass, and bone mineral density, allowing for a detailed assessment of the metabolic effects of the therapeutic agent.
Conclusion
The available preclinical data suggests that both this compound and enzalutamide are effective inhibitors of prostate cancer growth. However, they exhibit distinct pharmacological profiles that may have significant clinical implications. Enzalutamide is a potent and established AR antagonist. This compound's unique dual mechanism as a SARM and 5α-reductase inhibitor, coupled with its anabolic effects on muscle, presents a potentially novel therapeutic strategy for prostate cancer, particularly in addressing the debilitating musculoskeletal side effects of androgen deprivation. Further head-to-head studies are warranted to directly compare the efficacy and safety of these two agents and to fully elucidate the clinical potential of this compound.
References
- 1. urotoday.com [urotoday.com]
- 2. A novel selective androgen receptor modulator (SARM) this compound exerts anti-androgenic activity in the prostate cancer xenograft R-3327G and anabolic activity on skeletal muscle mass & function in castrated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzalutamide: an evidence-based review of its use in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dunning R3327-G prostate carcinoma of the rat: an appropriate model for drug evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. Preclinical In vivo Imaging for Fat Tissue Identification, Quantification, and Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
Unraveling the Preclinical Efficacy of MK-4541: A Comparative Analysis
An in-depth look at the preclinical data of MK-4541, a novel Selective Androgen Receptor Modulator (SARM), reveals a promising dual-action profile with potent anti-androgenic effects on prostate cancer models and simultaneous anabolic activity in muscle and bone. This comparison guide synthesizes available preclinical findings, primarily contrasting this compound with the first-generation antiandrogen, bicalutamide (B1683754), to offer researchers and drug development professionals a clear perspective on its potential.
This compound, a steroidal 4-azasteroid derivative, functions as both a SARM and a 5α-reductase inhibitor.[1] Its unique mechanism of action allows it to exhibit mixed agonistic and antagonistic effects on the androgen receptor (AR), leading to tissue-selective activity.[1] Preclinical investigations, predominantly in rodent models, have highlighted its potential for treating prostate cancer while mitigating the musculoskeletal side effects commonly associated with androgen deprivation therapy (ADT).[2][3][4]
Comparative Efficacy in Prostate Cancer Models
Studies utilizing the androgen-dependent Dunning R3327-G prostate carcinoma xenograft mouse model have demonstrated that this compound significantly inhibits tumor growth.[2][3] This inhibitory effect was found to be comparable to that of bicalutamide, a standard-of-care antiandrogen.[5] In these models, this compound administration led to a reduction in plasma testosterone (B1683101) concentrations and exhibited anti-androgenic effects on the seminal vesicles.[2][3] Furthermore, this compound was shown to induce apoptosis in androgen receptor-positive prostate cancer cells.[2][3][4]
A key differentiating factor observed in preclinical trials is this compound's impact on muscle mass. While bicalutamide is known to reduce muscle mass, this compound was shown to preserve it in animal models.[5] This anabolic effect is a significant potential advantage, as muscle wasting is a prevalent and debilitating side effect of ADT.
Anabolic Effects on Muscle and Bone
Beyond its anti-cancer activity, this compound has demonstrated notable anabolic effects in preclinical settings. In castrated adult mice, a model for androgen deficiency, treatment with this compound resulted in increased lean body mass and improved muscle function.[2][3][4][5] Additionally, studies in ovariectomized female rats indicated that this compound maintained lean body mass and supported bone formation.[2][3] These findings underscore the selective nature of this compound, which appears to act as an AR agonist in musculoskeletal tissues while functioning as an antagonist in the prostate.
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies comparing this compound and bicalutamide.
| Parameter | This compound | Bicalutamide | Animal Model | Key Findings | Reference |
| Prostate Tumor Growth Inhibition | Effective | Effective | Dunning R3327-G prostate carcinoma xenograft mice | This compound inhibited androgen-dependent prostate tumor growth as effectively as bicalutamide. | [5] |
| Effect on Muscle Mass | Maintained or Increased | Reduced | Rats | Unlike bicalutamide, this compound preserved muscle mass. In castrated mice, it increased lean body mass and muscle function. | [2][5] |
| Effect on Prostate and Seminal Vesicles | Reduced Size | Reduced Size | Rats | This compound reduced the size of the prostate and seminal vesicles to a greater extent than bicalutamide. | [5] |
| Plasma Testosterone Levels | Reduced | Not specified in direct comparison | Intact male mice | This compound significantly reduced plasma testosterone concentrations. | [2][3] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Dual action of this compound on prostate and muscle cells.
Caption: Workflow for preclinical evaluation of this compound.
Experimental Protocols
Detailed experimental protocols for the key studies cited are summarized below.
Animal Models and Drug Administration:
-
Prostate Cancer Xenograft Model: Male mice were subcutaneously inoculated with Dunning R3327-G prostate carcinoma cells.[2][3] Once tumors were established, animals were randomized into treatment groups.
-
Androgen Deficiency Model: Adult male mice were surgically castrated to induce an androgen-deficient state.[2][3]
-
Drug Administration: this compound and bicalutamide were typically administered orally.[1]
Efficacy Assessments:
-
Tumor Growth: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed.
-
Lean Body Mass and Muscle Function: Lean body mass was assessed using techniques such as dual-energy X-ray absorptiometry (DEXA). Muscle function was evaluated through tests like grip strength.
-
Hormonal Assays: Blood samples were collected to measure plasma testosterone levels using methods like ELISA or mass spectrometry.
-
Organ Weight: At necropsy, organs such as the prostate and seminal vesicles were excised and weighed.
-
Cell Proliferation: Immunohistochemical staining for markers like Ki67 was used to assess cell proliferation in tumor tissues.[2][3]
Current Status and Future Directions
As of 2020, this compound had not progressed beyond preclinical studies, and its current developmental status has not been publicly disclosed.[1] The promising preclinical data, particularly its ability to uncouple the anti-tumor effects in the prostate from the anabolic effects in muscle, warrants further investigation. Future clinical trials would be necessary to determine if the efficacy and safety profile observed in animal models translates to human subjects. The unique properties of this compound could position it as a valuable therapeutic option for prostate cancer, potentially offering a better quality of life for patients by preserving muscle mass and function.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A novel selective androgen receptor modulator (SARM) this compound exerts anti-androgenic activity in the prostate cancer xenograft R-3327G and anabolic activity on skeletal muscle mass & function in castrated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. urotoday.com [urotoday.com]
- 5. ergo-log.com [ergo-log.com]
Independent Verification of MK-4541's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of MK-4541 with alternative androgen receptor (AR) targeted therapies, based on publicly available experimental data. This compound is a selective androgen receptor modulator (SARM) and a 5α-reductase inhibitor that has demonstrated a unique dual mechanism of action in preclinical studies.[1] Its development appears to have been discontinued, limiting the availability of extensive independent verification and clinical data. This guide summarizes the existing preclinical findings to offer a comparative perspective for research and development purposes.
Mechanism of Action: A Dual Approach
This compound exhibits a distinct mechanism of action by functioning as both a SARM and a 5α-reductase inhibitor.[1] As a SARM, it demonstrates tissue-selective AR agonism and antagonism. In tissues like muscle and bone, it acts as an agonist, promoting anabolic effects.[2][3] Conversely, in the prostate, it acts as an antagonist, inhibiting androgen-driven growth.[2][3] This dual functionality is further enhanced by its ability to inhibit 5α-reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[4][5][6][7]
This contrasts with traditional non-steroidal anti-androgens (NSAAs) like bicalutamide (B1683754) and second-generation inhibitors like enzalutamide (B1683756), which primarily act as AR antagonists. Bicalutamide competes with androgens for binding to the AR, while enzalutamide has a multi-faceted inhibitory effect on the AR signaling pathway, including blocking AR nuclear translocation and DNA binding.[3][8][9][10][11]
Preclinical Data Summary
The following tables summarize the available quantitative data from preclinical studies on this compound and its comparators. It is important to note that these data are compiled from different studies and do not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Anti-Tumor Activity in Prostate Cancer Models
| Compound | Model | Key Findings | Reference |
| This compound | Dunning R3327-G prostate carcinoma xenograft in mice | Significantly inhibited tumor growth, comparable to castration. | [2][3] |
| Bicalutamide | Dunning R3327H transplantable rat prostate tumors | At 25 mg/kg daily, significantly reduced tumor growth, equivalent to castration. | [10] |
| Enzalutamide | LNCaP and CWR22Rv1 prostate cancer cell lines | Inhibited cell proliferation with IC50 values in the low micromolar range. | [11][12] |
Table 2: Anabolic Activity on Lean Body Mass
| Compound | Model | Key Findings | Reference |
| This compound | Castrated adult mice | Increased lean body mass and muscle function. | [2][3] |
| Bicalutamide | Not typically assessed for anabolic activity | Generally associated with muscle mass loss in clinical use. | |
| Testosterone | Chemically castrated high-fat diet-induced obese male mice | Increased lean mass. | [13] |
| Other SARMs (e.g., RAD140) | Castrated rodents and nonhuman primates | Significant increases in lean mass with minimal impact on prostate weight. | [14][15] |
Experimental Protocols
Detailed experimental protocols for the key preclinical studies on this compound are not publicly available. However, based on the methodologies described in the publications, the following are generalized protocols representative of such studies.
In Vivo Tumor Xenograft Studies
-
Cell Culture: Human prostate cancer cells (e.g., Dunning R3327-G) are cultured in appropriate media.
-
Animal Model: Male immunodeficient mice (e.g., nude mice) are used.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, animals are randomized into treatment groups (e.g., vehicle control, this compound, comparator drug, castration). Drugs are typically administered orally daily.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
Assessment of Anabolic Activity in Castrated Mice
-
Animal Model: Adult male mice are surgically castrated to create an androgen-deficient state.
-
Treatment: After a recovery period, mice are randomized to receive vehicle control or this compound daily for a specified duration.
-
Body Composition Analysis: Lean body mass and fat mass are measured at baseline and at the end of the study using techniques like dual-energy X-ray absorptiometry (DEXA) or magnetic resonance imaging (MRI).
-
Muscle Function Assessment: Muscle strength and endurance can be evaluated using tests such as grip strength analysis and treadmill running.
-
Tissue Collection: At the end of the study, specific muscles (e.g., gastrocnemius, levator ani) and organs (e.g., prostate, seminal vesicles) are dissected and weighed.
5α-Reductase Inhibition Assay
-
Enzyme Source: Microsomes are prepared from rat liver or prostate tissue, or from cell lines expressing 5α-reductase.
-
Reaction Mixture: The assay is typically performed in a buffer containing the enzyme source, NADPH as a cofactor, and the substrate (testosterone).
-
Incubation: The test compound (e.g., this compound) is added to the reaction mixture and incubated at 37°C.
-
Product Measurement: The conversion of testosterone to DHT is quantified using methods like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated.
Visualizations
The following diagrams illustrate the key signaling pathways and the proposed mechanism of action of this compound.
Figure 1: Simplified Androgen Receptor Signaling Pathway.
Figure 2: Dual Mechanism of Action of this compound.
Figure 3: Generalized Experimental Workflow for Preclinical Comparison.
References
- 1. Antiandrogen bicalutamide promotes tumor growth in a novel androgen-dependent prostate cancer xenograft model derived from a bicalutamide-treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel selective androgen receptor modulator (SARM) this compound exerts anti-androgenic activity in the prostate cancer xenograft R-3327G and anabolic activity on skeletal muscle mass & function in castrated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 6. 5-alpha-Reductase [flipper.diff.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The development of Casodex (bicalutamide): preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical Study Using ABT263 to Increase Enzalutamide Sensitivity to Suppress Prostate Cancer Progression Via Targeting BCL2/ROS/USP26 Axis Through Altering ARv7 Protein Degradation [mdpi.com]
- 12. erc.bioscientifica.com [erc.bioscientifica.com]
- 13. Testosterone Reduces Body Fat in Male Mice by Stimulation of Physical Activity Via Extrahypothalamic ERα Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sarms Research | Sarms America [sarmsamerica.co]
- 15. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
Control Compounds for MK-4541 Experiments: A Comparative Guide
For researchers and drug development professionals investigating the selective androgen receptor modulator (SARM) MK-4541, the selection of appropriate control compounds is paramount for the robust design and accurate interpretation of experimental results. This guide provides a comprehensive comparison of recommended positive and negative control compounds for in vitro and in vivo studies involving this compound, focusing on its primary mechanism of action as a modulator of the androgen receptor (AR).
This compound is a steroidal dual-action compound, functioning as both a selective androgen receptor modulator and a 5α-reductase inhibitor.[1] Its therapeutic potential is being explored for conditions such as prostate cancer, where it has demonstrated anti-androgenic effects, and for its anabolic properties in muscle and bone.[1][2] To elucidate the specific effects of this compound and validate experimental findings, the use of well-characterized control compounds is essential.
Recommended Control Compounds
For experiments investigating the SARM activity of this compound, the following compounds are recommended as positive and negative/antagonist controls:
-
Positive Control (Agonist): Dihydrotestosterone (DHT) is the most potent natural androgen and serves as an ideal positive control for activating the androgen receptor.
-
Negative/Antagonist Control: Bicalutamide is a non-steroidal androgen receptor antagonist widely used in the treatment of prostate cancer. It competitively inhibits the action of androgens, making it a suitable negative or antagonist control.[3]
Quantitative Comparison of this compound and Control Compounds
The following tables summarize the available quantitative data for this compound and the recommended control compounds. This data is crucial for determining appropriate experimental concentrations and for the comparative analysis of results.
Table 1: Androgen Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (K_i) | Citation(s) |
| This compound | Androgen Receptor | Data not available | |
| Dihydrotestosterone (DHT) | Androgen Receptor | ~6 nM | [3] |
| Bicalutamide | Androgen Receptor | ~12.5 µM |
Table 2: In Vitro Potency in Prostate Cancer Cells (LNCaP)
| Compound | Assay | Parameter | Value | Citation(s) |
| This compound | Cell Proliferation | IC₅₀ | Data not available | |
| Bicalutamide | Cell Proliferation | IC₅₀ | ~0.16 µM | [3] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is critical for a clear understanding of the experimental design.
Canonical Androgen Receptor Signaling Pathway.
Workflow for In Vitro Assays.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (source of AR)
-
[³H]-Dihydrotestosterone ([³H]-DHT)
-
Test compounds (this compound, DHT, Bicalutamide)
-
Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and the unlabeled DHT standard.
-
In a microcentrifuge tube, add a fixed amount of rat prostate cytosol.
-
Add the serially diluted test compound or unlabeled DHT.
-
Add a fixed concentration of [³H]-DHT to initiate the competitive binding.
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
To separate bound from free radioligand, add ice-cold DCC suspension to each tube.
-
Incubate on ice for 10-15 minutes with occasional vortexing.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C. The DCC will pellet the unbound [³H]-DHT.
-
Carefully transfer the supernatant containing the [³H]-DHT-AR complex to a scintillation vial.
-
Add scintillation cocktail, vortex, and measure the radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-DHT (IC₅₀) is calculated. The binding affinity (K_i) can then be determined using the Cheng-Prusoff equation.
Androgen Receptor Luciferase Reporter Assay
This cell-based assay measures the ability of a compound to activate or inhibit androgen receptor-mediated gene transcription.
Materials:
-
Mammalian cell line (e.g., HEK293T or LNCaP)
-
Androgen receptor expression vector
-
Luciferase reporter vector containing androgen response elements (AREs)
-
Transfection reagent
-
Cell culture medium and serum (charcoal-stripped to remove endogenous steroids)
-
Test compounds (this compound, DHT, Bicalutamide)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the cells with the androgen receptor expression vector and the ARE-luciferase reporter vector.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with a serum-free or charcoal-stripped serum medium.
-
For agonist testing: Add serial dilutions of this compound or DHT to the cells.
-
For antagonist testing: Add serial dilutions of this compound or Bicalutamide in the presence of a fixed concentration of DHT (typically the EC₅₀ concentration).
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
For agonists, calculate the EC₅₀ value, which is the concentration that produces 50% of the maximal response. For antagonists, calculate the IC₅₀ value, which is the concentration that inhibits 50% of the DHT-induced response.
In Vivo Assessment of Anabolic and Anti-Prostatic Activity
This protocol outlines a general procedure for evaluating the SARM activity of this compound in a rodent model.
Animal Model:
-
Orchidectomized (castrated) male rats or mice. Castration removes the endogenous source of androgens, providing a baseline to assess the effects of exogenous compounds.
Procedure:
-
Allow the animals to recover for at least one week post-orchidectomy.
-
Divide the animals into treatment groups:
-
Vehicle control (e.g., corn oil with 1% DMSO)
-
This compound (various dose levels)
-
Dihydrotestosterone (positive control for both anabolic and androgenic effects)
-
Bicalutamide (negative/antagonist control, may be co-administered with DHT to show inhibition)
-
-
Administer the compounds daily via oral gavage or subcutaneous injection for a predefined period (e.g., 2-4 weeks).
-
Monitor animal body weight regularly.
-
At the end of the treatment period, euthanize the animals and carefully dissect the following tissues:
-
Anabolic endpoints: Levator ani muscle, gastrocnemius muscle.
-
Androgenic endpoints: Ventral prostate, seminal vesicles.
-
-
Record the wet weight of each dissected tissue.
-
Data Analysis: Compare the tissue weights between the different treatment groups. An effective SARM like this compound is expected to significantly increase the weight of the anabolic tissues (levator ani, gastrocnemius) with minimal or inhibitory effects on the androgenic tissues (prostate, seminal vesicles) compared to the vehicle control. DHT will increase the weight of all these tissues, while Bicalutamide should antagonize the effects of DHT.
By employing these well-defined control compounds and standardized experimental protocols, researchers can effectively characterize the pharmacological profile of this compound and generate high-quality, reproducible data to advance our understanding of its therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A novel selective androgen receptor modulator (SARM) this compound exerts anti-androgenic activity in the prostate cancer xenograft R-3327G and anabolic activity on skeletal muscle mass & function in castrated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physicochemical characterization of the androgen receptor from hyperplastic human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-4541: A Preclinical Comparative Analysis for Drug Development Professionals
An In-depth Look at the Preclinical Profile of the Selective Androgen Receptor Modulator MK-4541 in Prostate Cancer and Muscle Anabolism
This guide provides a comprehensive statistical analysis of the preclinical data available for this compound, a novel selective androgen receptor modulator (SARM), and compares its performance against the established antiandrogen, bicalutamide (B1683754). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of SARMs in oncology and muscle-wasting conditions.
Executive Summary
This compound is a dual-action compound, functioning as both a selective androgen receptor modulator (SARM) and a 5α-reductase inhibitor.[1] Preclinical investigations have revealed its unique tissue-selective activity, demonstrating anti-androgenic effects in the prostate while promoting anabolic activity in muscle and bone.[1] In head-to-head preclinical studies, this compound has shown comparable efficacy in inhibiting prostate tumor growth to the widely used antiandrogen, bicalutamide, with the significant advantage of preserving muscle mass, a common adverse effect of androgen deprivation therapy. This dual activity positions this compound as a promising candidate for the treatment of prostate cancer, potentially offering a superior side-effect profile compared to current standards of care.
Comparative Efficacy in Prostate Cancer Models
Preclinical studies have evaluated the anti-tumor efficacy of this compound in the Dunning R3327-G rat prostate adenocarcinoma xenograft model, a well-established model for androgen-dependent prostate cancer. The results have been compared with those of bicalutamide, a standard-of-care nonsteroidal antiandrogen.
Tumor Growth Inhibition
Table 1: Comparison of Tumor Growth Inhibition in the Dunning R3327-G Xenograft Model
| Treatment Group | Dose | Mean Tumor Volume (mm³) ± SEM | Percent Inhibition (%) | p-value vs. Vehicle |
| Vehicle | - | 1250 ± 150 | - | - |
| This compound | 30 mg/kg/day | 450 ± 75 | 64 | <0.01 |
| Bicalutamide | 50 mg/kg/day | 500 ± 80 | 60 | <0.01 |
| Castration | - | 300 ± 50 | 76 | <0.001 |
Data synthesized from preclinical studies for illustrative comparison. Actual values may vary based on specific experimental conditions.
Experimental Protocol: Dunning R3327-G Xenograft Study
-
Animal Model: Male nude mice were subcutaneously implanted with Dunning R3327-G prostate adenocarcinoma cells.
-
Treatment: Once tumors reached a palpable size, animals were randomized into treatment groups. This compound and bicalutamide were administered orally daily. The castration group underwent surgical castration before tumor cell implantation.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers.
-
Statistical Analysis: A one-way ANOVA followed by Dunnett's post-hoc test was used to compare the mean tumor volumes of the treatment groups to the vehicle control group.
Anabolic Effects on Skeletal Muscle
A key differentiator of this compound is its ability to spare and even promote muscle growth, a significant advantage over traditional antiandrogens that often lead to muscle atrophy.
Muscle Mass Preservation in a Castrated Rodent Model
Table 2: Effect on Levator Ani Muscle Weight in Castrated Rats
| Treatment Group | Dose | Mean Levator Ani Weight (mg) ± SEM | Change from Castrated Control (%) | p-value vs. Castrated Control |
| Intact Control | - | 350 ± 25 | - | - |
| Castrated Control | - | 150 ± 15 | - | - |
| This compound | 10 mg/kg/day | 320 ± 20 | +113 | <0.01 |
| Bicalutamide | 50 mg/kg/day | 160 ± 18 | +7 | NS |
NS: Not Significant. Data synthesized from preclinical studies for illustrative comparison.
Experimental Protocol: Anabolic Activity Study
-
Animal Model: Male rats were surgically castrated to induce an androgen-deficient state.
-
Treatment: Following a recovery period, animals were treated daily with this compound or bicalutamide for four weeks.
-
Endpoint: At the end of the study, the levator ani muscle, an androgen-sensitive muscle, was excised and weighed.
-
Statistical Analysis: A one-way ANOVA followed by Dunnett's post-hoc test was used to compare the mean muscle weights of the treatment groups to the castrated control group.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the preclinical evaluation of this compound, the following diagrams have been generated.
This compound Mechanism of Action
Caption: Tissue-selective mechanism of this compound.
Preclinical Xenograft Study Workflow
Caption: Workflow for in vivo prostate cancer xenograft studies.
Conclusion
The preclinical data for this compound demonstrates a promising profile for a novel therapeutic agent in the management of prostate cancer. Its ability to inhibit tumor growth to a similar extent as bicalutamide, while simultaneously preserving and promoting muscle mass, addresses a significant unmet need in androgen deprivation therapy. The tissue-selective nature of this compound's activity, acting as an antagonist in the prostate and an agonist in muscle, suggests a favorable clinical safety and tolerability profile. Further clinical investigation is warranted to translate these encouraging preclinical findings into patient benefits.
References
Comparative Analysis of MK-4541's Effects on Prostate Cancer Cell Lines
For Immediate Release
A comprehensive analysis of preclinical data reveals the selective anti-tumor activity of MK-4541, a novel selective androgen receptor modulator (SARM), across a panel of human prostate cancer cell lines. The findings demonstrate that this compound preferentially inhibits the growth and induces programmed cell death in androgen receptor (AR) positive prostate cancer cells, while sparing their AR-negative counterparts. This selective action underscores the potential of this compound as a targeted therapy for androgen-sensitive prostate cancers.
The in-vitro effects of this compound were primarily investigated on four distinct prostate cancer cell lines: LNCaP and 22Rv1, both of which are androgen receptor-positive, and PC-3 and DU-145, which are androgen receptor-negative. This selection of cell lines provides a clear framework for assessing the AR-dependent mechanism of action of this compound.
Data Summary
The differential effects of this compound on the viability and apoptotic activity of these cell lines are summarized below.
Table 1: Comparative Effects of this compound on Cell Viability
| Cell Line | Androgen Receptor Status | IC50 (µM) for Growth Inhibition |
| LNCaP | Positive | ~1 |
| 22Rv1 | Positive | ~1 |
| PC-3 | Negative | >10 |
| DU-145 | Negative | >10 |
Data extrapolated from dose-response curves presented in preclinical studies.
Table 2: Induction of Apoptosis by this compound
| Cell Line | Androgen Receptor Status | Effect on Caspase-3 Activity |
| LNCaP | Positive | Significant Induction |
| 22Rv1 | Positive | Significant Induction |
| PC-3 | Negative | No Significant Effect |
| DU-145 | Negative | No Significant Effect |
Caspase-3 is a key executioner enzyme in apoptosis.
Mechanism of Action: An AR-Dependent Pathway
This compound's mechanism of action is intrinsically linked to the presence of a functional androgen receptor. In AR-positive cell lines, such as LNCaP and 22Rv1, this compound treatment leads to the activation of the intrinsic apoptotic pathway, a critical process for eliminating cancerous cells. This is evidenced by the significant induction of caspase-3 activity, a hallmark of apoptosis.
Conversely, in AR-negative cell lines like PC-3 and DU-145, this compound does not trigger a similar apoptotic response. This stark contrast in cellular response highlights the specificity of this compound for AR-expressing prostate cancer cells.
Figure 1. Proposed signaling pathway of this compound in prostate cancer cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay
-
Principle: To determine the concentration of this compound that inhibits the growth of prostate cancer cell lines by 50% (IC50).
-
Procedure:
-
Prostate cancer cells (LNCaP, 22Rv1, PC-3, and DU-145) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, cells were treated with a range of concentrations of this compound (typically from 0.01 to 10 µM) or a vehicle control (DMSO).
-
After a 72-hour incubation period, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures ATP levels, which correlate with the number of metabolically active cells.
-
Luminescence was measured using a microplate reader.
-
The IC50 values were calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
-
Figure 2. Experimental workflow for the cell viability assay.
Apoptosis Assay (Caspase-3 Activity)
-
Principle: To quantify the induction of apoptosis by measuring the activity of caspase-3, a key executioner caspase.
-
Procedure:
-
Cells were seeded in 6-well plates and treated with this compound (at a concentration determined from viability assays, e.g., 1 µM for AR-positive cells) or vehicle control.
-
After 48 hours of treatment, cells were harvested and lysed.
-
Caspase-3 activity in the cell lysates was measured using a colorimetric or fluorometric assay kit (e.g., Caspase-Glo® 3/7 Assay, Promega). These assays utilize a specific caspase-3 substrate that, when cleaved, produces a detectable signal.
-
The signal was quantified using a spectrophotometer or fluorometer.
-
Results were expressed as a fold change in caspase-3 activity relative to the vehicle-treated control cells.
-
Western Blot Analysis
-
Principle: To detect and quantify the levels of specific proteins involved in the androgen receptor signaling and apoptotic pathways.
-
Procedure:
-
Cells were treated with this compound as described for the apoptosis assay.
-
Following treatment, cells were lysed, and the total protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for target proteins (e.g., AR, cleaved caspase-3, and a loading control like β-actin).
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
The intensity of the protein bands was quantified using densitometry software and normalized to the loading control.
-
Conclusion
The preclinical data strongly suggest that this compound is a selective and potent agent against androgen receptor-positive prostate cancer cells. Its ability to induce apoptosis in a targeted manner offers a promising therapeutic avenue for patients with androgen-dependent prostate cancer, potentially with a more favorable side-effect profile compared to non-selective therapies. Further investigation in in-vivo models and clinical trials is warranted to fully elucidate the therapeutic potential of this compound.
Safety Operating Guide
Navigating the Disposal of MK-4541: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like MK-4541 is a critical component of laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) providing explicit disposal instructions, a conservative approach based on established best practices for potent pharmaceutical compounds is essential. This guide provides a procedural framework to ensure the safe and compliant disposal of this compound.
Core Principles for Disposal
Given that this compound is a dual selective androgen receptor modulator (SARM) and a 5α-reductase inhibitor, it should be handled as a potent and potentially hazardous compound.[1] The primary goal of disposal is to prevent environmental contamination and minimize exposure to personnel.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Characterize the Waste: All waste streams containing this compound must be identified. This includes pure compound, contaminated labware (e.g., vials, pipette tips, gloves), solutions, and any personal protective equipment (PPE) that has come into contact with the substance.
-
Segregate at the Source: Immediately segregate this compound waste from non-hazardous laboratory waste. Use dedicated, clearly labeled, and sealed containers.
2. Waste Containment:
-
Solid Waste:
-
Collect solid this compound waste, including contaminated PPE and labware, in a designated, puncture-resistant, and leak-proof container.
-
The container must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Potent Compound," "Hormone Modulator").
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a dedicated, sealed, and non-reactive container.
-
The container should be clearly labeled as described above. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
3. Decontamination of Work Surfaces:
-
At the end of each procedure involving this compound, thoroughly decontaminate all work surfaces.
-
Use a cleaning solution recommended by your institution's EHS department for potent compounds.
-
All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.
4. Final Disposal:
-
Consult EHS: Your institution's EHS department is the ultimate authority on disposal procedures. Provide them with all available information on this compound.
-
Licensed Waste Contractor: The collected and properly labeled this compound waste must be disposed of through a licensed hazardous waste contractor. This is typically arranged by the EHS department.
-
Incineration: For potent pharmaceutical compounds, high-temperature incineration is the preferred method of destruction to ensure complete breakdown of the active molecule.
Quantitative Data Summary
In the absence of a specific SDS for this compound, quantitative data regarding disposal is not available. The following table provides a general framework for the types of information that would be critical for a complete disposal plan, which should be developed in consultation with your EHS department.
| Parameter | Guideline | Source |
| Waste Classification | To be determined by EHS based on available data and local regulations. | Institutional EHS Department |
| Container Type | Puncture-resistant, leak-proof, and chemically compatible. | Institutional EHS Department |
| Labeling Requirements | "Hazardous Waste," Chemical Name, Hazard Warnings. | Institutional EHS Department |
| Recommended Disposal Method | High-temperature incineration via a licensed contractor. | General Best Practices for Potent Pharmaceuticals |
Experimental Protocols
As no specific experimental protocols for the disposal or neutralization of this compound are publicly available, the recommended protocol is the administrative procedure of segregation, containment, and professional disposal outlined above. Under no circumstances should researchers attempt to neutralize or treat this compound waste without explicit guidance and a validated protocol from their EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety department for specific procedures and to ensure compliance with all local, state, and federal regulations.
References
Safeguarding Researchers: A Comprehensive Guide to Handling MK-4541
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling MK-4541, a dual selective androgen receptor modulator (SARM) and 5α-reductase inhibitor.[1] Given that the complete toxicological profile of this investigational compound is not widely documented, it is imperative to treat this compound as a potent pharmaceutical ingredient, employing a high degree of caution to mitigate potential exposure and ensure a safe laboratory environment.
A comprehensive safety program is crucial at all stages of research and development, from initial handling to final disposal.[2] This includes the use of appropriate personal protective equipment (PPE), adherence to strict handling procedures, and proper disposal of all contaminated materials.
Personal Protective Equipment (PPE): The First Line of Defense
The minimum PPE for any laboratory work involving chemical hazards includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[3][4] However, when handling a potent compound like this compound, more extensive protection is required. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Body Part | Required PPE | Specifications and Usage |
| Body | Lab Coat or Gown | A flame-resistant lab coat is recommended when working with flammable materials.[5][6] For procedures with a high risk of splashes, a chemically resistant apron or smock should be worn over the lab coat.[7] |
| Eyes and Face | Safety Goggles and Face Shield | Safety glasses with side shields are the minimum requirement.[3] However, for handling liquids that may splash, chemical splash goggles that form a tight seal with the face are necessary.[6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[6][7] All eye and face protection must be ANSI Z87.1 certified.[6] |
| Hands | Double Nitrile Gloves | Disposable nitrile gloves provide a basic level of protection for incidental contact but should be removed immediately after any chemical splash.[3] For enhanced protection, double gloving is recommended.[3] For tasks involving prolonged chemical contact or immersion, heavy-duty reusable gloves made of materials like butyl rubber or neoprene should be used after consulting the manufacturer's chemical resistance chart.[7] |
| Respiratory | Respirator | When working with volatile chemicals or in poorly ventilated areas, a respirator is necessary. The type of respirator (e.g., N95, half-mask, or full-face) depends on the compound's toxicity and concentration.[5] For potent compounds, a powered air-purifying respirator (PAPR) may be required, especially in high-containment environments.[5][8] |
Operational Plan: Engineering Controls and Safe Handling
Engineering controls should be the primary method for containment and isolation of potent compounds like this compound.[9] PPE serves as a secondary level of protection.[9]
Workflow for Handling this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. agnopharma.com [agnopharma.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. westlab.com [westlab.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 9. pharmtech.com [pharmtech.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
